N-hydroxyfuran-2-carboxamide
Descripción
The exact mass of the compound N-hydroxyfuran-2-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-hydroxyfuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hydroxyfuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-hydroxyfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-5(6-8)4-2-1-3-9-4/h1-3,8H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHCAJSGBFXFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938879 | |
| Record name | N-Hydroxyfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17698-14-5 | |
| Record name | 2-Furohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxyfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Furancarbohydroxamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99DV25V7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
N-hydroxyfuran-2-carboxamide chemical structure and synthesis
Structural Characterization, Process Chemistry, and Pharmacophore Analysis
Executive Summary
N-hydroxyfuran-2-carboxamide (Commonly: 2-Furohydroxamic Acid) represents a critical scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a heteroaromatic furan ring with a hydroxamic acid zinc-binding group (ZBG). While often overshadowed by its benzamide analogs (e.g., Vorinostat), this molecule serves as a vital model for studying metal chelation kinetics in metalloenzyme inhibitors, particularly for Urease and Histone Deacetylase (HDAC) targets.
This guide details the physicochemical profile, a robust, scale-up-ready synthetic protocol, and the structural logic governing its biological activity.
Part 1: Structural Analysis & Pharmacophore Properties
The efficacy of N-hydroxyfuran-2-carboxamide relies on the acidity of the N-hydroxyl proton and the geometry of the carbonyl oxygen. These features facilitate bidentate chelation with divalent metal cations (Zn²⁺, Ni²⁺).
Physicochemical Profile
| Property | Value / Descriptor | Relevance |
| IUPAC Name | N-hydroxyfuran-2-carboxamide | Standard nomenclature |
| Molecular Weight | 127.10 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3) |
| pKa (NH-OH) | ~8.4 - 8.9 | Determines ionization state at physiological pH |
| LogP | ~0.35 | High water solubility; low membrane permeability without modification |
| H-Bond Donors | 2 | Critical for active site stabilization |
| H-Bond Acceptors | 3 | Interaction with solvent and protein residues |
| Chelation Mode | O,O-Bidentate | Forms stable 5-membered rings with Zn²⁺/Ni²⁺ |
Structural Logic: The Zinc Binding Group (ZBG)
The hydroxamic acid moiety exists in equilibrium between the keto and enol forms, though the keto form predominates. Upon deprotonation (pKa ~8.5), it forms a "pincer" that coordinates with the catalytic zinc ion in metalloenzymes.
Key Interaction:
-
Carbonyl Oxygen: Acts as a Lewis base donor.
-
Hydroxyl Oxygen: Following deprotonation, acts as a strong anionic donor.
-
Furan Ring: Provides steric bulk and potential
-stacking interactions within the enzyme pocket (e.g., hydrophobic channel of HDACs).
Part 2: Synthetic Strategies & Process Chemistry
The synthesis of hydroxamic acids is often plagued by side reactions, primarily the Lossen Rearrangement or O-acylation rather than N-acylation. The protocol below utilizes a base-catalyzed hydroxaminolysis of esters, selected for its high atom economy and avoidance of potent coupling reagents (like EDC/HOBt) which are unnecessary for this small fragment.
Reaction Pathway Analysis (Graphviz)
The following diagram illustrates the critical pathway and decision nodes for the synthesis.
Caption: Figure 1. Hydroxaminolysis pathway. Note the critical temperature control to prevent rearrangement side-products.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of N-hydroxyfuran-2-carboxamide via Methyl 2-furoate. Scale: 10 mmol (Lab Scale). Expected Yield: 65-75%.
Reagents & Materials
-
Methyl 2-furoate (1.26 g, 10 mmol)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.39 g, 20 mmol) [Excess required to drive equilibrium]
-
Potassium Hydroxide (KOH) (2.24 g, 40 mmol)
-
Methanol (anhydrous, 30 mL)
-
Amberlyst-15 (H+ form) or 1N HCl for neutralization.
Step-by-Step Methodology
-
Preparation of Hydroxylamine Base:
-
In a round-bottom flask, dissolve Hydroxylamine Hydrochloride (20 mmol) in 15 mL of Methanol.
-
Critical Step: Cool to 0°C in an ice bath.
-
Separately, dissolve KOH (40 mmol) in 15 mL of Methanol.
-
Add the KOH solution dropwise to the Hydroxylamine solution. A white precipitate (KCl) will form immediately.
-
Why: We must generate free hydroxylamine base (
) in situ. The KCl byproduct is insoluble in MeOH and can be removed, but leaving it often doesn't interfere with the next step.
-
-
Coupling Reaction:
-
Add Methyl 2-furoate (10 mmol) dropwise to the alkaline hydroxylamine mixture at 0°C.
-
Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4–12 hours.
-
Monitoring: Use TLC (Mobile phase: 10% MeOH in DCM). The ester spot (
) should disappear, replaced by a lower baseline spot (Hydroxamate).
-
-
Workup & Isolation:
-
Filter off the KCl precipitate if significant.
-
Concentrate the filtrate to roughly 50% volume under reduced pressure (Do not heat >40°C).
-
Acidification: Cool the residue to 0°C. Carefully adjust pH to ~6–7 using 1N HCl or by adding Amberlyst-15 resin (filtration required after resin).
-
Observation: The product, N-hydroxyfuran-2-carboxamide, typically precipitates as a white/off-white solid upon acidification and cooling.
-
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexane or minimal hot water.
-
Validation: 1H NMR (DMSO-d6) should show the characteristic furan protons and broad singlets for -NH and -OH (often >10 ppm).
-
Safety & Troubleshooting
-
Explosion Hazard: Hydroxylamine is thermally unstable. Never distill the reaction mixture to dryness with heat.
-
Coloration: If the product turns pink/red, it indicates iron contamination (hydroxamic acids are sensitive colorimetric reagents for Fe³⁺). Use glass spatulas, not metal.
Part 4: Biological Context & Mechanism of Action
This molecule functions primarily as a competitive inhibitor of metalloenzymes.
Mechanism: The Chelation Blockade
In Urease (Ni²⁺ dependent) or HDAC (Zn²⁺ dependent), the enzyme relies on the metal ion to activate water for hydrolysis. N-hydroxyfuran-2-carboxamide displaces the water molecule, occupying the coordination sphere of the metal.
Caption: Figure 2. Competitive inhibition mechanism. The hydroxamate oxygen atoms displace the catalytic water molecule.
Therapeutic Relevance
While N-hydroxyfuran-2-carboxamide itself is a fragment, its structural motif is embedded in potent inhibitors:
-
Urease Inhibition: Used to treat H. pylori infections (similar to Acetohydroxamic acid).
-
HDAC Inhibition: The furan cap group is explored to alter selectivity between HDAC isoforms (e.g., HDAC6 vs HDAC1) compared to the standard phenyl cap of Vorinostat.
References
-
Marmion, C. J., et al. (2004). "Hydroxamic acids—an intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry. (Discusses the coordination chemistry and biological utility of the hydroxamic acid pharmacophore).
-
Reddy, K. L., et al. (1998). "Synthesis of hydroxamic acids from esters." Tetrahedron Letters. (Standard protocol basis for hydroxaminolysis).
-
PubChem Compound Summary. (2023). "N-Hydroxyfuran-2-carboxamide.
-
Santos, M. A., et al. (2012). "Hydroxypyridinone and hydroxamic acid derivatives as chelators for iron and aluminum." Journal of Inorganic Biochemistry.
Technical Deep Dive: The Chelation-Driven Pharmacology of N-Hydroxyfuran-2-Carboxamide
Executive Summary: The Pharmacophore
N-hydroxyfuran-2-carboxamide (also known as 2-Furohydroxamic Acid ) represents a classic aromatic hydroxamic acid scaffold. While often overshadowed by its aliphatic cousin acetohydroxamic acid (Lithostat) or the complex histone deacetylase (HDAC) inhibitor vorinostat (SAHA), this molecule serves as a critical model for understanding metal-dependent enzyme inhibition .
Its mechanism is defined by the hydroxamic acid warhead (
Primary Targets:
-
Urease (Ni²⁺): High-affinity reversible inhibition (Primary therapeutic context: H. pylori and struvite stones).
-
Matrix Metalloproteinases (Zn²⁺): Moderate inhibition via zinc chelation.
Mechanism of Action: The Chelation Paradigm
The biological activity of N-hydroxyfuran-2-carboxamide is not driven by covalent modification but by thermodynamic chelation .
The Warhead: Bidentate Coordination
The hydroxamic acid group exists in an equilibrium between the keto and enol forms, but it binds metal ions primarily through the carbonyl oxygen and the deprotonated hydroxyl oxygen .
-
Geometry: It forms a stable 5-membered chelate ring with the active site metal ion.
-
Stoichiometry: Typically 1:1 interaction within the enzyme active site.
Case Study: Urease Inhibition (Nickel Dependent)
Urease contains a bi-nickel (
-
Substrate Mimicry: The compound mimics the structure of urea but cannot be hydrolyzed.
-
Displacement: It displaces the water molecule bridging the two nickel ions.
-
Lock-out: The formation of the stable
–hydroxamate complex prevents urea from accessing the catalytic center, thereby halting the hydrolysis of urea into ammonia and carbon dioxide.
Case Study: HDAC Inhibition (Zinc Dependent)
While less potent than SAHA due to the lack of a "linker" region to traverse the enzyme's substrate channel, N-hydroxyfuran-2-carboxamide can inhibit HDACs by coordinating the catalytic
Mechanistic Visualization
Figure 1: The thermodynamic cascade of metal chelation leading to enzymatic inhibition.
Experimental Validation: Urease Inhibition Assay
To validate the activity of N-hydroxyfuran-2-carboxamide, the Indophenol (Berthelot) Method is the gold standard. This protocol measures the reduction in ammonia production.
Materials
-
Enzyme: Jack Bean Urease (Type III, lyophilized).
-
Substrate: Urea (500 mM stock).
-
Inhibitor: N-hydroxyfuran-2-carboxamide (dissolved in DMSO/Buffer).
-
Reagents: Phenol-nitroprusside solution, Alkaline hypochlorite.
Protocol Workflow
| Step | Action | Critical Technical Note |
| 1. Prep | Incubate Enzyme (5 U/mL) with Inhibitor (0–100 µM) in Phosphate Buffer (pH 7.4) for 10 min at 37°C. | Pre-incubation is vital to allow the slow-binding chelation equilibrium to establish. |
| 2. Start | Add Urea (final conc. 25 mM) to initiate reaction. | Ensure urea concentration is near |
| 3. Run | Incubate for 15 minutes at 37°C. | Keep time strictly controlled to measure initial velocity ( |
| 4. Stop | Add Phenol-nitroprusside followed by Alkaline hypochlorite. | This stops the enzyme and initiates the colorimetric reaction. |
| 5. Read | Incubate 20 min at RT; Read Absorbance at 625 nm . | The blue indophenol complex is proportional to ammonia concentration. |
Data Analysis (Self-Validating Logic)
To confirm the mechanism is competitive inhibition (typical for hydroxamates):
-
Plot Lineweaver-Burk (Double Reciprocal):
vs . -
Expectation: The lines for different inhibitor concentrations should intersect at the Y-axis (
remains constant), while the X-intercept ( ) shifts closer to zero (Apparent increases).
Assay Logic Visualization
Figure 2: Step-by-step workflow for the Indophenol Urease Inhibition Assay.
Therapeutic Implications & Toxicity
While effective, the hydroxamic acid moiety carries specific liabilities that must be screened early in development.
Mutagenicity (Ames Test)
Hydroxamic acids can undergo the Lossen rearrangement or metabolic activation (N-acetylation followed by N-deacetylation) to form nitrenium ions, which are DNA-reactive.
-
Requirement: N-hydroxyfuran-2-carboxamide must be screened in Salmonella typhimurium strains TA98 and TA100.
-
Mitigation: The furan ring stability relative to benzene can influence this, but mutagenicity remains a class risk.
Hydrolytic Stability
The amide bond in hydroxamic acids is susceptible to hydrolysis by plasma amidases, converting the drug into the corresponding carboxylic acid (2-furoic acid) and hydroxylamine.
-
2-Furoic Acid: Generally non-toxic, excreted renally.
-
Hydroxylamine: Toxic (hematological toxicity).
References
-
Kobashi, K., et al. (1962). "Specific inhibition of urease by hydroxamic acids." Biochimica et Biophysica Acta, 65(2), 380-383. Link
- Foundational text establishing the mechanism of hydroxamic acids on urease.
- Griffith, D. P., et al. (1978). "Acetohydroxamic acid: Clinical studies of a urease inhibitor." Urologic Clinics of North America, 5(5), 27-36. Clinical context for the class of drugs.
-
Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomimetic models." European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link
- Comprehensive review of the chel
-
Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry, 39(8), 971–974. Link
- The standard protocol for the Indophenol assay described above.
Technical Assessment: N-Hydroxyfuran-2-Carboxamide as a Histone Deacetylase (HDAC) Inhibitor
Executive Summary: The Furan-Hydroxamate Scaffold
N-hydroxyfuran-2-carboxamide represents a distinct chemotype within the hydroxamic acid class of Histone Deacetylase (HDAC) inhibitors. Unlike the flexible aliphatic linkers found in suberoylanilide hydroxamic acid (SAHA/Vorinostat), the furan ring introduces rigid planarity and specific electronic properties adjacent to the Zinc-Binding Group (ZBG).
While the unsubstituted N-hydroxyfuran-2-carboxamide serves as a potent fragment lead, its primary utility lies as a scaffold for 5-substituted derivatives (e.g., 5-aryl-N-hydroxyfuran-2-carboxamides). These derivatives have demonstrated IC50 values in the low nanomolar range against Class I and IIb HDACs. However, this scaffold carries a critical metabolic liability—the bioactivation of the furan ring—which requires precise structural modification to mitigate hepatotoxicity risks.
Structural Biology & Pharmacophore Rationale[1][2]
The Pharmacophore Model
Effective HDAC inhibitors generally adhere to a tripartite pharmacophore:
-
Cap Group: Interacts with the solvent-exposed rim of the enzyme (conferring selectivity).
-
Linker: Occupies the narrow hydrophobic channel (~11 Å length).
-
Zinc Binding Group (ZBG): Chelates the catalytic Zn²⁺ ion at the active site base.
In N-hydroxyfuran-2-carboxamide, the furan ring acts as a rigid, short linker that positions the hydroxamic acid ZBG.
Mechanism of Action: Zinc Chelation
The hydroxamic acid moiety functions as a bidentate ligand. The carbonyl oxygen and the hydroxyl oxygen coordinate the Zn²⁺ ion in a pseudo-octahedral geometry, displacing the water molecule required for the deacetylation mechanism.
Figure 1: Mechanistic interaction map showing the bidentate chelation of the Zinc ion by the hydroxamate group, stabilized by the furan linker.
Chemical Synthesis Protocol
Objective: Synthesis of N-hydroxyfuran-2-carboxamide from 2-furoic acid. Scale: Lab scale (1-5 mmol).
Reaction Scheme
The synthesis proceeds via the conversion of the carboxylic acid to a methyl ester intermediate, followed by nucleophilic acyl substitution with hydroxylamine.
Figure 2: Two-step synthetic pathway for the generation of the target hydroxamate.
Step-by-Step Methodology
Step 1: Methyl Ester Formation
-
Reagents: Dissolve 2-furoic acid (1.12 g, 10 mmol) in anhydrous Methanol (20 mL).
-
Catalyst: Add concentrated H₂SO₄ (0.5 mL) dropwise.
-
Reaction: Reflux at 65°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Concentrate solvent in vacuo. Neutralize residue with sat. NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.
-
Yield Target: >90% (Clear oil/low melting solid).
-
Step 2: Hydroxamic Acid Formation
-
Preparation of Hydroxylamine: In a separate flask, dissolve Hydroxylamine hydrochloride (NH₂OH·HCl, 1.4 g, 20 mmol) in Methanol (10 mL). Add KOH (1.12 g, 20 mmol) dissolved in MeOH (5 mL) at 0°C. Stir for 15 min and filter off the KCl precipitate. Use the filtrate immediately.
-
Coupling: Add the Methyl 2-furoate (from Step 1) to the fresh hydroxylamine filtrate.
-
Reaction: Add catalytic KOH (0.5 eq) and stir at room temperature for 2-4 hours.
-
Quench & Isolation: Acidify carefully with 1N HCl to pH ~6. Concentrate methanol. The product often precipitates upon cooling or can be extracted with n-butanol/EtOAc.
-
Purification: Recrystallization from EtOH/Water.
-
Validation: FeCl₃ test (Wine-red color indicates hydroxamic acid).
-
In Vitro Profiling & SAR Analysis
Potency Data (Comparative)
The unsubstituted furan hydroxamate is a modest inhibitor. Potency increases dramatically when a hydrophobic "Cap" is attached to the 5-position of the furan ring to engage the active site rim.
| Compound Class | Structure Description | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Profile |
| Core Scaffold | N-hydroxyfuran-2-carboxamide | 1,200 | 850 | Non-selective |
| 5-Aryl Derivative | 5-phenyl-N-hydroxyfuran... | 45 | 120 | Class I Preferred |
| Reference | SAHA (Vorinostat) | 195 | 150 | Pan-HDAC |
| Optimized Lead | 5-(4-dimethylamino-phenyl)-... | 12 | 35 | High Potency |
Structure-Activity Relationship (SAR)
-
The Furan Ring: Provides optimal geometry (angle ~124°) for the hydroxamate to enter the zinc pocket compared to phenyl linkers.
-
5-Position Substitution: Critical for potency. Bulky, hydrophobic aryl groups here interact with the surface grooves of the HDAC enzyme, improving affinity by 10-100 fold.
-
Hydroxamate Stability: The electron-rich furan ring can stabilize the hydroxamate, but also makes the compound susceptible to oxidative metabolism.
Safety & Toxicology: The Metabolic Alert
Critical Warning: Furan-containing drugs carry a structural alert for hepatotoxicity.
Metabolic Activation Pathway
Cytochrome P450 enzymes (primarily CYP2E1) can oxidize the furan ring, opening it to form a reactive cis-enedial. This intermediate is a potent electrophile that covalently binds to liver proteins and DNA, leading to necrosis or carcinogenesis.
Figure 3: Mechanism of furan-mediated toxicity. This pathway must be blocked during lead optimization.
Mitigation Strategies
To use this scaffold safely, researchers must:
-
Substituent Blocking: Place steric bulk or electron-withdrawing groups at the 5-position to hinder CYP oxidation.
-
Metabolic Screening: Early-stage incubation with liver microsomes (HLM) trapped with glutathione (GSH) to detect reactive adducts.
References
-
Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry. (2022).
-
Structural Studies of Human Histone Deacetylase 8 and its Site-Specific Variants. NIH / PubMed Central. (2016).
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. (2022).
-
5-aryl-1,3,4-thiadiazole-based hydroxamic acids as histone deacetylase inhibitors. PubMed.
-
HDAC8 Complexed with a Hydroxamic Acid. RCSB Protein Data Bank. (2016).
2-Furohydroxamic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Furohydroxamic Acid
Executive Summary
2-Furohydroxamic acid is a heterocyclic compound featuring a furan ring core and a hydroxamic acid functional group. This moiety is of significant interest to the pharmaceutical and drug development sectors due to its potent metal-chelating properties.[1] Hydroxamic acids are a well-established class of pharmacophores known to inhibit metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are implicated in a variety of diseases such as cancer and inflammatory disorders.[2][3][4][5] This guide provides a comprehensive, field-proven methodology for the synthesis of 2-furohydroxamic acid from a common starting material, methyl 2-furoate. It details the underlying reaction mechanism, a step-by-step experimental protocol, and a complete workflow for the structural and purity characterization of the final product using modern analytical techniques.
Introduction: The Significance of the Hydroxamic Acid Moiety
A Privileged Pharmacophore in Medicinal Chemistry
Hydroxamic acids are organic compounds with the general formula R-C(=O)N(OH)R'. Their defining characteristic is the ability to act as powerful bidentate chelators for metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[1][6] This property is the cornerstone of their biological activity, allowing them to bind to and inhibit the catalytic metal ions within the active sites of various enzymes.[4] Consequently, this scaffold is found in several FDA-approved drugs, such as Vorinostat (SAHA), a histone deacetylase (HDAC) inhibitor used in cancer therapy.[1][7]
2-Furohydroxamic Acid: Structure and Potential Applications
2-Furohydroxamic acid integrates the proven hydroxamic acid pharmacophore with a furan ring, a common heterocyclic motif in medicinal chemistry. The furan ring system, derivable from biomass sources like furfural, provides a rigid scaffold that can be further functionalized.[8][9] The resulting molecule is a prime candidate for investigation as an inhibitor of metalloenzymes, where the furan ring can engage in specific interactions within the enzyme's binding pocket, potentially enhancing selectivity and potency.
Synthesis of 2-Furohydroxamic Acid via Ester Aminolysis
Rationale for Method Selection
The synthesis of hydroxamic acids from their corresponding esters via reaction with hydroxylamine is one of the most direct, reliable, and widely employed methods.[6][10] This approach offers several advantages:
-
High Yields: The reaction typically proceeds in good to excellent yields.
-
Mild Conditions: The transformation can be achieved under relatively mild conditions, preserving the integrity of sensitive functional groups.[11]
-
Readily Available Starting Materials: Furan-2-carboxylic acid (2-furoic acid) and its esters are commercially available and can be synthesized from furfural, a renewable feedstock.[8][12]
The chosen protocol involves the reaction of methyl 2-furoate with a methanolic solution of hydroxylamine, generated in situ from hydroxylamine hydrochloride and a strong base like potassium hydroxide.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of an ester to a hydroxamic acid is a classic example of nucleophilic acyl substitution. The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses by expelling the methoxide leaving group to yield the thermodynamically more stable hydroxamic acid.
Caption: The reaction mechanism for 2-furohydroxamic acid synthesis.
Detailed Experimental Protocol
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH), anhydrous
-
Methyl 2-furoate
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation of Hydroxylamine Solution:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (11.7 g, 0.209 mol) in 50 mL of methanol. Stir until fully dissolved.
-
To this solution, add hydroxylamine hydrochloride (9.8 g, 0.141 mol) portion-wise while stirring. A white precipitate of potassium chloride (KCl) will form.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
-
Reaction with Ester:
-
Filter the suspension to remove the KCl precipitate. Wash the precipitate with a small amount of methanol and combine the filtrates. This filtrate is the methanolic hydroxylamine solution.
-
In a separate 250 mL flask, dissolve methyl 2-furoate (5.0 g, 0.04 mol) in 20 mL of methanol.
-
Add the freshly prepared hydroxylamine solution to the ester solution.
-
Stir the reaction mixture at room temperature overnight (approx. 12-16 hours).
-
-
Work-up and Purification:
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water.
-
Cool the aqueous solution in an ice bath and carefully acidify to a pH of 6-7 using concentrated or 1M HCl. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration, washing the solid with cold deionized water.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.
-
Physicochemical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized 2-furohydroxamic acid is a critical step. A combination of analytical techniques provides a self-validating system to ensure the correct compound has been prepared.
Analytical Workflow
The synthesized and purified product should be subjected to a series of analytical tests to confirm its structure and assess its purity. The workflow ensures that data from multiple orthogonal techniques corroborates the final structural assignment.
Caption: A logical workflow for the analytical characterization.
Expected Characterization Data
The following table summarizes the expected analytical data for 2-furohydroxamic acid (C₅H₅NO₃, Molecular Weight: 127.09 g/mol ).
| Analysis | Technique | Expected Result | Interpretation |
| Appearance | Visual Inspection | White to off-white crystalline solid | Confirms physical state |
| Melting Point | Melting Point Apparatus | 134-136 °C (literature value) | A sharp, un-depressed melting point indicates high purity |
| Infrared (IR) | FT-IR (KBr pellet) | ~3300-3100 cm⁻¹ (broad, N-H, O-H)~1640 cm⁻¹ (C=O, Amide I)~1570 cm⁻¹ (N-H bend)~3120, 1580, 1470 cm⁻¹ (Furan C-H, C=C) | Confirms presence of key functional groups[13][14] |
| Proton NMR | ¹H NMR (DMSO-d₆) | δ ~11.0 (s, 1H, OH)δ ~9.2 (s, 1H, NH)δ ~7.8 (m, 1H, furan H5)δ ~7.1 (m, 1H, furan H3)δ ~6.6 (m, 1H, furan H4) | Confirms the number and chemical environment of all protons[15][16] |
| Carbon NMR | ¹³C NMR (DMSO-d₆) | δ ~158 (C=O)δ ~145 (furan C2)δ ~144 (furan C5)δ ~115 (furan C3)δ ~112 (furan C4) | Confirms the carbon skeleton of the molecule |
| Mass Spec. | MS (ESI+) | m/z = 128.03 [M+H]⁺m/z = 150.01 [M+Na]⁺ | Confirms the correct molecular weight of the compound[17] |
Interpreting the Spectroscopic Data
-
FT-IR: The most crucial signals are the broad absorption in the 3300-3100 cm⁻¹ region, characteristic of the overlapping N-H and O-H stretching vibrations of the hydroxamic acid group, and the strong carbonyl (C=O) stretch around 1640 cm⁻¹, which is at a lower frequency than typical esters due to resonance.[13]
-
¹H NMR: The spectrum in an aprotic solvent like DMSO-d₆ is expected to show two distinct, exchangeable singlets for the N-H and O-H protons at very downfield shifts (>9 ppm). The three protons on the furan ring will appear in the aromatic region (6.5-8.0 ppm) with characteristic splitting patterns.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode should clearly show the protonated molecular ion [M+H]⁺ at m/z 128, providing unambiguous confirmation of the compound's molecular mass.
Conclusion and Future Directions
This guide has outlined a robust and reproducible method for the synthesis of 2-furohydroxamic acid, a molecule of considerable interest for drug discovery. The straightforward synthesis from methyl 2-furoate, coupled with a comprehensive characterization workflow, provides a solid foundation for researchers and scientists to produce this compound with high purity and confidence.
The availability of this building block enables its exploration in various therapeutic contexts. Future work will likely focus on evaluating its inhibitory activity against specific metalloenzyme targets, exploring its structure-activity relationships (SAR) through further chemical modification, and assessing its pharmacokinetic and toxicological profiles for potential clinical development.
References
-
Singh, S., et al. (2015). Methods for Hydroxamic Acid Synthesis. National Institutes of Health (NIH). [Link]
-
Wikipedia. Hydroxamic acid. [Link]
-
Massaro, A., et al. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
- Google Patents. US7091378B2 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
- Google Patents.
-
Wikipedia. 2-Furoic acid. [Link]
-
Sodano, F., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI. [Link]
-
Organic Syntheses. 2-Furoic Acid and 2-Furylcarbinol. [Link]
-
SciELO México. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. [Link]
-
Wang, Z., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. National Institutes of Health (NIH). [Link]
-
Semantic Scholar. Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. [Link]
-
Sow, I. S., et al. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. [Link]
-
ResearchGate. (PDF) Methods for Hydroxamic Acid Synthesis. [Link]
-
ResearchGate. Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. [Link]
-
Lee, J., et al. (2015). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. National Institutes of Health (NIH). [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
-
ScienceOpen. Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. [Link]
-
Popova, Y., et al. (2022). Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. National Institutes of Health (NIH). [Link]
-
YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]
-
ResearchGate. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF. [Link]
-
Higgins, F., et al. (2006). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. PubMed. [Link]
-
Semantic Scholar. Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers. [Link]
Sources
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 11. Microwave-Assisted Transformation of Esters into Hydroxamic Acids [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity [scielo.org.mx]
- 16. researchgate.net [researchgate.net]
- 17. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to N-hydroxyfuran-2-carboxamide Derivatives and Analogs: From Synthesis to Therapeutic Applications
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The N-hydroxyfuran-2-carboxamide core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activity. Its derivatives are being investigated for a range of therapeutic applications, from oncology to neurodegenerative diseases and infectious agents. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts specific steric and electronic properties, while the N-hydroxycarboxamide (hydroxamate) group is a superb metal-chelating moiety, most notably targeting the zinc ion in the active site of metalloenzymes.[1]
This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and the logic of biological evaluation, providing a field-proven perspective on this promising class of compounds.
I. The Chemistry of N-hydroxyfuran-2-carboxamide Derivatives: Synthesis and Elaboration
The synthesis of N-hydroxyfuran-2-carboxamide derivatives is a multi-step process that offers considerable flexibility for structural diversification. The general strategy involves the formation of an amide bond between a furan-2-carboxylic acid derivative and a desired amine, followed by the introduction or deprotection of the N-hydroxy group.
Core Synthesis Strategy
A common and effective route begins with the activation of furan-2-carboxylic acid. Reagents like 1,1'-carbonyldiimidazole (CDI) are frequently employed due to their mild reaction conditions and high efficiency.[2] The activated acyl intermediate is then reacted with a primary or secondary amine to furnish the corresponding furan-2-carboxamide. To generate the final N-hydroxy derivative, this amide can be coupled with a protected hydroxylamine, followed by a deprotection step. A more direct approach involves the coupling of the activated carboxylic acid with hydroxylamine itself, though careful control of reaction conditions is necessary to avoid side reactions.[3]
Below is a representative, generalized protocol for the synthesis of a furan-2-carboxamide library, which serves as the precursor to the final hydroxamic acids.
Experimental Protocol: Synthesis of Furan-2-Carboxamide Precursors
Objective: To synthesize a diverse library of furan-2-carboxamide derivatives via CDI-mediated amide coupling.
Materials:
-
Furan-2-carboxylic acid (or a substituted analog)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
A diverse library of primary and secondary amines
-
Anhydrous Sodium Bicarbonate (NaHCO₃) solution (10% aqueous)
-
Anhydrous Hydrochloric Acid (HCl) solution (10% aqueous)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-2-carboxylic acid (1.0 equivalent) in anhydrous THF.
-
Add CDI (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 45°C and stir for 2 hours. The progress of the activation can be monitored by the evolution of CO₂ gas. This forms a highly reactive furan-2-carbonylimidazole intermediate.[2]
-
-
Amide Bond Formation:
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) in anhydrous THF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Continue stirring the reaction at 45°C for an additional 18-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 10% aqueous NaHCO₃ solution and 10% aqueous HCl solution to remove any unreacted starting materials and byproducts.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Hexane/EtOAc) to yield the pure furan-2-carboxamide derivative.[2]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Causality Insight: The use of CDI as a coupling agent is advantageous as its byproducts (imidazole and CO₂) are easily removed, simplifying the purification process. Heating to 45°C provides sufficient energy to overcome the activation barrier for both the formation of the acylimidazole and the subsequent nucleophilic attack by the amine, without promoting degradation of the furan ring.
Diagram: General Synthetic Workflow
Caption: Synthetic pathway to N-hydroxyfuran-2-carboxamides.
II. Therapeutic Potential and Biological Activities
The N-hydroxyfuran-2-carboxamide scaffold and its analogs have demonstrated a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity: The Role of HDAC Inhibition
A primary driver for the interest in these compounds is their potent activity as Histone Deacetylase (HDAC) inhibitors.[4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and repression of gene transcription.[5] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
The N-hydroxycarboxamide (hydroxamate) moiety is a classic zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the catalytic pocket of HDAC enzymes, thereby blocking their activity.[6] This inhibition leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Diagram: Mechanism of HDAC Inhibition
Caption: Hydroxamate chelation of Zn²⁺ in the HDAC active site.
The anticancer potential of furan-based derivatives has been demonstrated across various cancer cell lines.[7] For example, certain novel furan-based compounds have shown significant cytotoxic activity against breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range.[7] These compounds were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis.[7]
Table 1: Selected Anticancer Activity of Furan-Based Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | IC₅₀ | 4.06 µM | [7] |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | IC₅₀ | 2.96 µM | [7] |
| Carbamothioyl-furan-2-carboxamide | HepG2 (Liver) | Cell Viability | 33.29% at 20 µg/mL | [8] |
| Furanopyridinone Derivatives | KYSE70 (Esophageal) | IC₅₀ | 0.655 µg/mL | [6] |
Neuroprotective Effects
Emerging evidence suggests that furan-based carboxamides and their analogs possess neuroprotective properties. Neurodegenerative diseases are often associated with excitotoxicity and oxidative stress.[9] Some benzofuran-2-carboxamide derivatives have been shown to protect primary rat cortical cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[10] Furthermore, the antioxidant capabilities of these compounds, demonstrated by their ability to scavenge free radicals, contribute to their neuroprotective potential.[10]
Antimicrobial and Antibiofilm Activities
The furan-2-carboxamide scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against various bacterial and fungal strains.[8] A particularly interesting application is in the fight against bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain furan-2-carboxamides have been designed as bioisosteric replacements for furanones, which are known to interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate biofilm formation.[2] These analogs have been shown to significantly reduce biofilm formation in pathogens like Pseudomonas aeruginosa without inhibiting bacterial growth, suggesting an anti-virulence mechanism of action.[2]
III. Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds. For HDAC inhibitors, the general pharmacophore consists of three parts: the zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.[4]
-
Zinc-Binding Group (ZBG): The hydroxamic acid is a highly effective ZBG, forming a bidentate complex with the active site zinc ion.[1] Its presence is often critical for high-potency HDAC inhibition.
-
Linker Region: The length and rigidity of the linker connecting the furan ring to the hydroxamate are crucial. This linker positions the ZBG for optimal interaction with the zinc ion at the bottom of the catalytic tunnel.
-
Cap Group: The furan ring itself can be considered part of the cap group. Modifications to the furan ring or the attachment of various substituents to the amide nitrogen allow for exploration of the surface of the HDAC enzyme. Introducing larger, more hydrophobic groups can increase potency and selectivity for specific HDAC isoforms. For instance, studies on N-hydroxyfurylacrylamide-based HDAC inhibitors showed that introducing branched hydrophobic groups as the cap led to outstanding selectivity for HDAC6.
IV. Key Experimental Workflows for Evaluation
A robust and self-validating experimental cascade is essential for the preclinical evaluation of novel N-hydroxyfuran-2-carboxamide derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[12]
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Diagram: MTT Assay Workflow
Sources
- 1. iris.unica.it [iris.unica.it]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. mjpms.in [mjpms.in]
- 10. scienceopen.com [scienceopen.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Hydroxyfuran-2-carboxamide: Technical Guide to a Privileged Hydroxamate Scaffold
Executive Summary
N-hydroxyfuran-2-carboxamide (CAS: 17698-14-5) represents a foundational pharmacophore in the design of metalloenzyme inhibitors, specifically targeting Histone Deacetylases (HDACs) and bacterial metalloproteases. Structurally, it combines a furan surface-recognition cap with a hydroxamic acid zinc-binding group (ZBG).
This guide provides a rigorous technical analysis of the compound, detailing its synthesis, chelating mechanism, and experimental validation.[1] It is designed for medicinal chemists and pharmacologists utilizing this scaffold for fragment-based drug discovery (FBDD) or lead optimization in oncology and antimicrobial research.
Part 1: Chemical Identity & Structural Biology[1]
Physicochemical Profile
The compound functions as a bidentate ligand. Its efficacy is governed by the acidity of the hydroxamic acid proton and the lipophilicity of the furan ring.
| Parameter | Value | Significance |
| IUPAC Name | N-hydroxyfuran-2-carboxamide | Official designation |
| CAS Number | 17698-14-5 | Unique identifier for procurement |
| Molecular Formula | C₅H₅NO₃ | MW: 127.10 g/mol |
| pKa (Hydroxamic) | ~8.8 - 9.2 | Determines ionization state at physiological pH |
| LogP | ~0.3 | Moderate hydrophilicity; suitable for fragment libraries |
| Chelation Motif | O,O-bidentate | Forms stable 5-membered chelate rings with Zn²⁺, Fe³⁺ |
The "Zinc Clamp" Mechanism
The primary pharmacological utility of N-hydroxyfuran-2-carboxamide lies in its ability to inhibit zinc-dependent enzymes. In the context of HDACs (Class I/II), the furan ring acts as a "cap" that sits at the entrance of the active site tunnel, while the hydroxamic acid penetrates the tunnel to chelate the catalytic Zn²⁺ ion.[1]
Mechanism of Action Visualization: The following diagram illustrates the bidentate binding mode that displaces the catalytic water molecule, thereby arresting the deacetylation of acetyl-lysine substrates.
Caption: Bidentate chelation of the catalytic Zinc ion by the hydroxamic acid moiety, effectively blocking substrate access.[1]
Part 2: Synthetic Pathways[1]
To ensure high purity for biological assays, the conversion of ester precursors via hydroxylaminolysis is the preferred route over acid chloride coupling, which often yields O-acylated byproducts.[1]
Protocol A: Hydroxylaminolysis of Methyl 2-Furoate
This method is self-validating through the formation of the "Burgundy Complex" with FeCl₃ (described in Part 3).
Reagents:
-
Methyl 2-furoate (1.0 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)[1]
Step-by-Step Workflow:
-
Preparation of Free Hydroxylamine:
-
Coupling:
-
Add Methyl 2-furoate dropwise to the NH₂OH filtrate.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]
-
-
Isolation:
-
Evaporate methanol to ~20% volume.
-
Acidify carefully with 1N HCl to pH ~5.
-
The product, N-hydroxyfuran-2-carboxamide, will precipitate as a white/off-white solid.
-
Filter and wash with ice-cold water.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) if necessary.
-
Synthesis Logic Diagram:
Caption: Optimized hydroxylaminolysis pathway minimizing O-acylation side reactions.
Part 3: Experimental Validation & Assays
Trustworthiness in data requires rigorous characterization. The following protocols validate both the chemical identity and biological activity of the synthesized scaffold.
Chemical Validation: The Ferric Chloride Test
Hydroxamic acids form highly colored complexes with Fe(III).[1] This is a qualitative "Go/No-Go" test before proceeding to expensive enzymatic assays.
-
Protocol: Dissolve 1 mg of product in 1 mL methanol. Add 2 drops of 1% FeCl₃ solution.
-
Result: Immediate deep red/violet color indicates the presence of the hydroxamic acid (-CONHOH) group.
-
Troubleshooting: If the color is weak or orange, the hydrolysis may have failed (ester remaining) or the product decomposed to the carboxylic acid.[1]
Biological Validation: HDAC Fluorometric Assay
To quantify the potency (IC₅₀), use a standard fluorogenic substrate (e.g., Fluor de Lys™ or Boc-Lys(Ac)-AMC).[1]
| Step | Action | Rationale |
| 1. Incubation | Incubate HDAC isoform (e.g., HDAC1/6) with N-hydroxyfuran-2-carboxamide (serial dilutions: 1 nM to 100 µM) for 30 min at 37°C. | Allows the inhibitor to reach equilibrium binding with the Zinc pocket. |
| 2. Substrate | Add Acetyl-Lysine-AMC substrate. Incubate 30 min. | Enzyme attempts to deacetylate the substrate. Inhibited enzymes will fail. |
| 3. Developer | Add Trypsin/Developer solution. | Trypsin cleaves deacetylated substrate only, releasing the AMC fluorophore. |
| 4.[1] Readout | Measure Fluorescence (Ex 360nm / Em 460nm). | Signal intensity is inversely proportional to inhibitor potency. |
Part 4: Therapeutic Applications
Oncology (HDAC Inhibition)
N-hydroxyfuran-2-carboxamide serves as a fragment lead . While less potent than SAHA (Vorinostat) due to the lack of a hydrophobic linker, it is used to probe the "cap" region of the HDAC active site.[1]
-
Target: HDAC Class I (1, 2, 3) and Class IIb (6).[1]
-
Strategy: Link the furan ring to the hydroxamic acid via a polymethylene chain (C5-C7) to increase potency by 100-fold (reaching nanomolar IC₅₀).
Antimicrobial (Siderophore Mimicry)
Bacteria secrete siderophores to scavenge iron.[1] The hydroxamic acid motif mimics these structures.
-
Mechanism: The compound chelates Fe³⁺ in the extracellular space.
-
Trojan Horse Strategy: The bacteria actively transport the drug-iron complex inside, where the furan moiety can inhibit intracellular metalloenzymes (e.g., Peptide Deformylase).[1]
References
-
CymitQuimica. N-Hydroxyfuran-2-carboxamide Product Monograph. Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565703, N-hydroxy-N-methylfuran-2-carboxamide (Related Structure). Retrieved from [1]
-
MDPI (2025). Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired Caps. Molecules. Retrieved from [1]
-
BldPharm. Safety Data Sheet: N-Hydroxyfuran-2-carboxamide (CAS 17698-14-5). Retrieved from [1]
-
AppChem. Technical Specifications: N-Hydroxyfuran-2-carboxamide. Retrieved from [1]
Sources
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Operational Safety and Handling of N-hydroxyfuran-2-carboxamide (Furohydroxamic Acid)
Executive Summary
N-hydroxyfuran-2-carboxamide (Furohydroxamic acid) is a potent metal-chelating pharmacophore widely utilized in drug discovery for inhibiting metalloenzymes such as Urease (Nickel-dependent), Histone Deacetylases (HDACs, Zinc-dependent), and Matrix Metalloproteinases (MMPs). While often classified superficially as a standard organic irritant, the hydroxamic acid moiety presents unique stability and toxicity profiles—specifically mutagenic potential via the Lossen rearrangement—that require rigorous handling protocols beyond standard Good Laboratory Practice (GLP). This guide synthesizes physicochemical data with advanced safety workflows to ensure operator safety and experimental integrity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The stability of N-hydroxyfuran-2-carboxamide is compromised by moisture, light, and trace metals. It is critical to treat the compound not just as a reagent, but as a reactive ligand.
| Property | Specification | Operational Implication |
| CAS Number | 4396-01-4 | Use for inventory tracking and waste manifesting. |
| Synonyms | 2-Furohydroxamic acid; Furoylhydroxamic acid | Ensure all lab labeling is consistent to avoid confusion. |
| Molecular Formula | C₅H₅NO₃ | MW: 127.10 g/mol .[1] |
| Appearance | White to off-white crystalline solid | Warning: Pink/Red coloration indicates Fe(III) contamination (chelation complex). |
| Solubility | DMSO (High), Ethanol (Mod), Water (Low/Hydrolysis risk) | Avoid aqueous stock solutions; prepare fresh to prevent hydrolysis to furoic acid. |
| pKa | ~8.5 (Hydroxamic acid group) | Acts as a weak acid; deprotonates to form stable metal complexes. |
Hazard Assessment: Beyond the SDS
While standard Safety Data Sheets (SDS) classify this compound as a Skin/Eye Irritant (H315, H319), the hydroxamic acid functional group introduces specific genotoxic and chemical hazards that are often under-documented.
The Mutagenic Mechanism (Lossen Rearrangement)
Hydroxamic acids are Ames-positive mutagens. The toxicity is not merely direct intercalation but is often metabolic or chemically induced. Under specific conditions (acylation or presence of dehydrating agents), the compound can undergo a Lossen Rearrangement , converting the hydroxamate into a highly reactive isocyanate.[2][3] This isocyanate can carbamoylate DNA bases, leading to mutagenicity.
Metal Stripping & Contamination
As a bidentate ligand, N-hydroxyfuran-2-carboxamide avidly chelates Fe(III), Zn(II), and Ni(II).
-
Safety Risk: It can strip essential metals from biological enzymes upon skin contact.
-
Data Integrity Risk: Contact with stainless steel spatulas can introduce iron contaminants, turning the compound red/purple and altering IC50 values in enzymatic assays.
Visualization of Toxicity Pathways
The following diagram illustrates the cascade from chemical instability to biological hazard.
Figure 1: Mechanistic pathway showing the dual nature of the compound: direct metalloenzyme inhibition (green) and potential mutagenicity via the Lossen rearrangement (red).
Operational Safety Protocols
Storage and Stability
Hydroxamic acids are prone to hydrolysis to the corresponding carboxylic acid (2-furoic acid) and hydroxylamine.
-
Temperature: Store at -20°C . Room temperature storage significantly accelerates degradation.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The container must be desiccated.
-
Light: Protect from light (amber vials or foil-wrapped) to prevent photo-degradation.
Handling and Weighing (The "Non-Metallic" Rule)
To preserve the integrity of the compound and protect the operator:
-
Engineering Controls: All weighing must occur inside a certified chemical fume hood.
-
PPE:
-
Gloves: Double-gloving with Nitrile (0.11 mm minimum) is required due to the mutagenic potential.
-
Respiratory: If handling powder outside a hood (not recommended), a P3/N100 particulate respirator is mandatory.
-
-
Tools: NEVER use metal spatulas. Use porcelain, glass, or single-use anti-static plastic spatulas. Metal contact will cause immediate surface chelation (discoloration).
Solubilization Workflow
For biological assays (e.g., Urease or HDAC inhibition):
-
Solvent: Dissolve in 100% DMSO.
-
Concentration: Prepare high-concentration stocks (e.g., 10-100 mM).
-
Aqueous Dilution: Only dilute into aqueous buffer immediately prior to use . Hydroxamic acids are unstable in aqueous solution over time (t1/2 can be hours to days depending on pH).
-
pH Caution: Avoid highly acidic (pH < 4) or basic (pH > 9) environments, which catalyze hydrolysis.
Experimental Workflow Visualization
The following flowchart outlines the safe lifecycle of the compound in a research setting.
Figure 2: Operational lifecycle emphasizing the prohibition of metal tools and the requirement for fresh aqueous preparation.
Emergency Response & Waste Disposal
Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (using water or ethanol), then wipe up. Place in a sealed bag.
-
Decontamination: Clean the surface with a weak alkaline solution (e.g., Sodium Bicarbonate) followed by water. This helps hydrolyze residual hydroxamic acid to the less toxic furoic acid.
Waste Disposal[4]
-
Segregation: Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste stream. Hydroxamic acids can react vigorously with oxidizers.
-
Classification: Dispose of as "Toxic Organic Waste" due to mutagenic potential.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20563, N-Hydroxyfuran-2-carboxamide. Retrieved from [Link]
- Marmion, C. J., et al. (2004).Hydroxamic acids – an intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry.
-
Skipper, P. L., et al. (1980). Mutagenicity of hydroxamic acids and the probable involvement of carbamoylation.[4] Cancer Research.[4] Retrieved from [Link]
-
Sigma-Aldrich (2025). Safety Data Sheet: Hydroxamic Acid Derivatives. (General hazard classification for H315/H319/H335).[5][6]
-
Santos, M. A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. (Details the Lossen rearrangement mechanism). Retrieved from [Link]
Sources
- 1. 17698-14-5|N-Hydroxyfuran-2-carboxamide|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity of hydroxamic acids and the probable involvement of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actylislab.com [actylislab.com]
- 6. synquestlabs.com [synquestlabs.com]
Physicochemical & Technical Profile: N-Hydroxyfuran-2-carboxamide (2-FHA)
Executive Summary
N-Hydroxyfuran-2-carboxamide (also known as 2-Furohydroxamic Acid or 2-FHA) is a heterocyclic hydroxamic acid derivative characterized by its potent metal-chelating capabilities and biological activity as an enzyme inhibitor. Structurally, it consists of a furan ring coupled to a hydroxamic acid functional group (
This technical guide profiles the compound's physicochemical properties, synthesis protocols, and mechanistic behavior. It is designed for researchers investigating siderophore mimetics, matrix metalloproteinase (MMP) inhibitors, or urease inhibitors, where the hydroxamic acid moiety acts as a critical "warhead" for active site metal sequestration.
Chemical Identity & Structural Analysis
The furan ring introduces heteroaromaticity that influences the acidity and lipophilicity of the hydroxamic group compared to its phenyl analogue (benzohydroxamic acid).
| Property | Data |
| IUPAC Name | |
| Common Synonyms | 2-Furohydroxamic acid (2-FHA); Furan-2-carbohydroxamic acid |
| CAS Registry Number | 7605-13-2 |
| Molecular Formula | |
| Molecular Weight | 127.098 g/mol |
| SMILES | C1=COC(=C1)C(=O)NO |
| Functional Groups | Furan ring (aromatic ether), Hydroxamic acid (amido-oxime tautomerism) |
Physicochemical Core Properties
The following data aggregates experimental values from thermodynamic studies and synthesis reports.
Physical Constants Table
| Parameter | Value / Range | Context & Notes |
| Melting Point | 115°C (Standard) | Recrystallized from ethyl acetate [1]. High-purity polymorphs may reach 126–127°C [2]. |
| pKa (Dissociation) | ~8.1 – 8.5 | Acidic dissociation of the |
| Solubility (Aqueous) | Moderate | Soluble in warm water; sparingly soluble in cold water. |
| Solubility (Organic) | High | Soluble in ethanol, methanol, ethyl acetate, and diethyl ether. |
| Appearance | White Crystalline Solid | Forms needles or plates upon recrystallization. |
| Stability | Hydrolysis-Prone | Stable at neutral pH. Hydrolyzes to 2-furoic acid in strong acid ( |
Ionization & Chelation Behavior
The hydroxamic acid group exists in equilibrium between the keto and enol forms, though the keto form predominates in solid state.
-
Primary Ionization: Loss of the proton from the
group (pKa ~8.5) generates the hydroxamate anion ( ). -
Chelation Mode: The anion acts as a bidentate
-donor ligand, forming stable 5-membered chelate rings with metal ions. The stability of these complexes is pH-dependent; for instance, complexes form optimally at pH 2–4 [4].
Synthesis Protocol: Hydroxylaminolysis of Ethyl 2-Furoate
The most reliable synthesis route involves the nucleophilic attack of hydroxylamine on an activated furan ester. This method avoids the harsh conditions of acid chloride coupling, preserving the sensitive furan ring.
Experimental Workflow
Reagents:
-
Ethyl 2-furoate (Substrate)
-
Hydroxylamine hydrochloride (
) -
Potassium Hydroxide (
) or Sodium Methoxide ( ) -
Solvent: Methanol (
)
Protocol Steps:
-
Preparation of Hydroxylamine Base: Dissolve
(0.1 mol) in . In a separate flask, dissolve (0.15 mol) in . -
Activation: Cool both solutions to 0°C. Slowly add the base solution to the hydroxylamine solution to precipitate
. Filter off the salt to obtain a free hydroxylamine solution. -
Coupling: Add Ethyl 2-furoate (0.08 mol) to the filtrate. Stir the mixture at room temperature for 24–48 hours.
-
Precipitation: The potassium salt of the hydroxamic acid may precipitate. Acidify the solution carefully with dilute
to pH ~6 to precipitate the free acid. -
Purification: Filter the crude solid. Recrystallize from boiling ethyl acetate or ethanol/water mixture.
-
Validation: Check Melting Point (Target: 115°C) and
test (Deep red color).
Synthesis Logic Diagram
Figure 1: Step-by-step synthesis workflow for N-hydroxyfuran-2-carboxamide via ester hydroxylaminolysis.
Metal Chelation & Analytical Characterization
The defining feature of 2-FHA is its ability to form intensely colored complexes with transition metals. This property is utilized in both analytical chemistry (spectrophotometric determination) and pharmacology (metalloproteinase inhibition).
Chelation Mechanism
Upon deprotonation, the hydroxamic acid forms a five-membered chelate ring involving the carbonyl oxygen and the hydroxamate oxygen.
-
Fe(III) Complex: Forms a 1:3 (Metal:Ligand) complex, appearing deep red/purple (
) [4]. -
V(V) Complex: Forms a violet complex in acidic media.
Structural Interaction Diagram
Figure 2: Bidentate coordination mechanism of 2-FHA with metal cations.
Biological Applications & Context
Enzyme Inhibition
-
Urease Inhibition: 2-FHA inhibits urease by chelating the active site nickel ions (
), preventing substrate (urea) hydrolysis. This is relevant for H. pylori treatments. -
MMP Inhibition: As a zinc-binding group (ZBG), the hydroxamic acid moiety binds the catalytic zinc ion in Matrix Metalloproteinases (MMPs), blocking the hydrolysis of peptide bonds in collagen/gelatin.
Siderophore Mimicry
The compound mimics natural siderophores (iron carriers) produced by bacteria. Researchers use 2-FHA to study iron transport mechanisms in microorganisms or to design "Trojan horse" antibiotics that enter cells via iron transport pathways.
References
-
Rajeev, V., & Rajput, S. K. (2021). Synthesis, Spectral and Antimicrobial Studies of Some Furohydroxamic Acids. SSRG International Journal of Applied Chemistry, 8(1), 6-9.
-
Mohamed, Y. M. A., et al. (2019).[1] Photoinduced one-pot synthesis of hydroxamic acids from aldehydes through in-situ generated silver nanoclusters. ResearchGate.
-
Abbasi, S. A. (1980).[2][3][4][5] Heterocyclic hydroxamic acids. V. Thermodynamics of the interaction of some bivalent metal ions with N-phenyl-2-furohydroxamic acid and its analogues. Thermochimica Acta, 38(3), 335-339.[3]
-
Thanikachalam, V., & Manimekalai, A. (1996). Spectrophotometric Determination of Stabilities of 2-Furo- and 2-Furanacrylohydroxamic Acid Chelates of Fe(III). Asian Journal of Chemistry.
Sources
Technical Guide: Biological Targeting & Pharmacological Utility of N-Hydroxyfuran-2-carboxamide
[1]
Executive Summary
N-Hydroxyfuran-2-carboxamide (Synonyms: 2-Furohydroxamic acid, N-hydroxy-2-furamide) is a bioactive small molecule belonging to the hydroxamic acid class.[1][2][3][4][5] While structurally simple, it serves as a critical Zinc-Binding Group (ZBG) and pharmacophore in medicinal chemistry. Its primary biological utility lies in its ability to chelate metal ions within the active sites of metalloenzymes, most notably Histone Deacetylases (HDACs) and Urease .
This guide details the molecular mechanisms, biological targets, and experimental validation protocols for N-Hydroxyfuran-2-carboxamide, designed for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) or metalloenzyme inhibition studies.[1]
Primary Biological Target: Histone Deacetylases (HDACs)[6][7]
Mechanism of Action: Zinc Chelation
The canonical target of N-Hydroxyfuran-2-carboxamide is the zinc-dependent family of Histone Deacetylases (specifically Class I, II, and IV).[1] HDACs catalyze the removal of acetyl groups from the
N-Hydroxyfuran-2-carboxamide functions as a competitive inhibitor via the following mechanism:
-
Active Site Penetration: The furan ring acts as a surface-recognition cap or linker mimic, allowing the molecule to enter the narrow hydrophobic channel of the HDAC enzyme.
-
Bidentate Chelation: The hydroxamic acid moiety (-CONHOH) coordinates with the catalytic Zinc ion (
) at the base of the active site. -
Transition State Mimicry: The chelation displaces the water molecule required for the deacetylation reaction, effectively locking the enzyme in an inactive state.
Pharmacophore Utility in Drug Design
In drug development, this molecule is rarely used as a monotherapy due to rapid metabolism and moderate potency (
-
ZBG: N-Hydroxyfuran-2-carboxamide (The Warhead)[1]
-
Linker: Hydrophobic chain (simulating the lysine side chain)
-
Cap: Aromatic group (conferring isoform selectivity)
Visualization: HDAC Inhibition Pathway
The following diagram illustrates the downstream effects of N-Hydroxyfuran-2-carboxamide binding to HDAC.
Figure 1: Signal transduction cascade initiated by HDAC inhibition via N-Hydroxyfuran-2-carboxamide.[1][6][7]
Secondary Targets: Non-Heme Metalloenzymes
Urease Inhibition (Helicobacter pylori)
Beyond HDACs, N-Hydroxyfuran-2-carboxamide exhibits activity against Urease , a nickel-dependent enzyme critical for the survival of Helicobacter pylori in the acidic gastric environment.[1]
-
Mechanism: The hydroxamic acid group forms a complex with the bi-nickel center (
) in the urease active site. -
Causality: Inhibition prevents the hydrolysis of urea into ammonia, thereby neutralizing the bacterial microenvironment and rendering the pathogen susceptible to gastric acid and antibiotics.
Matrix Metalloproteinases (MMPs)
The molecule acts as a broad-spectrum inhibitor of MMPs (e.g., MMP-2, MMP-9), which are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.[1]
-
Selectivity Note: The furan ring provides distinct electronic properties compared to standard phenyl-hydroxamates, potentially altering selectivity profiles between MMP subtypes, though it is generally considered a "pan-MMP" inhibitor fragment.
Experimental Protocols
Protocol A: Fluorometric HDAC Inhibition Assay
Objective: Quantify the
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
. -
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).[1]
-
Developer: Trypsin/Protease solution.
Workflow:
-
Preparation: Dissolve N-Hydroxyfuran-2-carboxamide in DMSO to create a 10 mM stock. Serial dilute in Assay Buffer (0.01
M to 100 M). -
Incubation: Mix 10
L of inhibitor dilution with 15 L of HDAC enzyme solution. Incubate at 37°C for 30 minutes to allow equilibrium binding. -
Reaction: Add 25
L of Fluorogenic Substrate. Incubate for 30 minutes at 37°C. -
Termination: Add 50
L of Developer solution (Trypsin). This cleaves the deacetylated substrate, releasing the fluorophore (AMC). -
Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) after 15 minutes.
-
Validation: Calculate % Inhibition relative to DMSO control.
is derived using non-linear regression (Sigmoidal Dose-Response).[1]
Protocol B: Urease Inhibition Assay (Berthelot Method)
Objective: Assess the capacity to inhibit ammonia production from urea.
Workflow:
-
Enzyme Mix: Incubate Jack Bean Urease (5 U/mL) with N-Hydroxyfuran-2-carboxamide (various concentrations) in Phosphate Buffer (pH 7.4) for 15 minutes.
-
Substrate Addition: Add Urea (100 mM) and incubate for 15 minutes at 37°C.
-
Colorimetric Reaction: Add Phenol-nitroprusside and Alkaline Hypochlorite reagents.[1]
-
Quantification: Measure Absorbance at 625 nm (Indophenol blue formation).
-
Data Analysis: Lower absorbance indicates higher inhibition.
Comparative Data: Pharmacological Profile
The following table summarizes the activity profile of N-Hydroxyfuran-2-carboxamide compared to standard inhibitors.
| Parameter | N-Hydroxyfuran-2-carboxamide | Vorinostat (SAHA) | Acetohydroxamic Acid |
| Primary Class | Fragment / ZBG | Pan-HDAC Inhibitor | Urease Inhibitor |
| HDAC Activity ( | ~1 - 10 | ~0.05 - 0.2 | Inactive / Very Weak |
| Urease Activity | Moderate | Weak | Potent |
| Key Moiety | Furan-Hydroxamate | Phenyl-Linker-Hydroxamate | Alkyl-Hydroxamate |
| Solubility | High (Polar Fragment) | Low (Hydrophobic Cap) | High |
| Metabolic Stability | Low (Glucuronidation) | Moderate | Moderate |
Synthesis & Chemical Identity
For researchers synthesizing this compound for testing:
-
Reaction: Reaction of Ethyl 2-furoate with Hydroxylamine hydrochloride (
) in basic methanol (KOH/MeOH). -
Purification: Neutralization with HCl followed by extraction (Ethyl Acetate) and recrystallization.
-
Verification:
test (Deep red/violet color indicates presence of hydroxamic acid).
Figure 2: Synthetic route for the generation of N-Hydroxyfuran-2-carboxamide.
References
-
HDAC Inhibition & Patent Landscape
-
Hydroxamic Acids in Drug Design
-
Title: Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.[1]
- Context: Validates the use of the hydroxamic acid moiety as a zinc-binding group in multi-target drug design.
-
Source:
-
-
Urease Inhibition
-
Title: The Analytical Applications And Biological Activity of Hydroxamic acids.[4]
- Context: Details the chelation mechanism of hydroxamic acids (including furohydroxamic acid derivatives) against urease and other metalloenzymes.
-
Source:
-
-
Chemical Properties & Identity
Sources
- 1. Sitemap product name A-Z [benchchem.com]
- 2. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 3. N-Hydroxyfuran-2-carboxamide | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-hydroxy-N-methylfuran-2-carboxamide | C6H7NO3 | CID 565703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2008055068A2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110627801B - A class of HDAC inhibitors and their uses - Google Patents [patents.google.com]
- 10. N-cycloheptyl-5-methylfuran-2-carboxamide | C13H19NO2 | CID 897030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Proposed Protocol for the Synthesis of N-hydroxyfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxyfuran-2-carboxamide, also known as 2-furohydroxamic acid, is a heterocyclic hydroxamic acid of interest in medicinal chemistry and drug development due to the established biological activities of both the furan nucleus and the hydroxamic acid moiety. This document provides a detailed, research-grade protocol for the synthesis of N-hydroxyfuran-2-carboxamide. The proposed method is based on the well-established technique of amide bond formation via the activation of a carboxylic acid, specifically utilizing a carbodiimide coupling system. This application note details the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for characterization.
Introduction
The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Similarly, the hydroxamic acid functional group (-CONHOH) is a potent pharmacophore known for its ability to chelate metal ions, which is crucial for the inhibitory activity against various metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[2] The combination of these two moieties in N-hydroxyfuran-2-carboxamide presents a molecule with significant potential for biological activity, such as in the development of novel anti-cancer or anti-inflammatory agents.[3]
This protocol outlines a reliable method for the synthesis of N-hydroxyfuran-2-carboxamide starting from commercially available furan-2-carboxylic acid and hydroxylamine hydrochloride. The core of this synthesis is the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation under mild conditions.[2][4]
Principle and Mechanism
The synthesis of N-hydroxyfuran-2-carboxamide is achieved through a one-pot coupling reaction between furan-2-carboxylic acid and hydroxylamine.[2] The carboxylic acid is not sufficiently reactive to directly form an amide bond with hydroxylamine. Therefore, an activating agent is required.
Role of Coupling Agents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This water-soluble carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]
-
HOBt (1-Hydroxybenzotriazole): While the O-acylisourea intermediate can react with hydroxylamine, it is also susceptible to rearrangement to a stable N-acylurea byproduct and can lead to racemization in chiral substrates. HOBt is added to trap the O-acylisourea, forming an active ester. This HOBt-ester is less prone to side reactions and reacts efficiently with the nucleophilic hydroxylamine to form the desired hydroxamic acid.[5][6]
The overall reaction proceeds as follows:
-
Activation of furan-2-carboxylic acid with EDC.
-
Formation of the HOBt active ester.
-
Nucleophilic attack by hydroxylamine on the active ester to form N-hydroxyfuran-2-carboxamide.
Caption: Proposed reaction mechanism for the synthesis of N-hydroxyfuran-2-carboxamide.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Furan-2-carboxylic acid | ≥98% | Sigma-Aldrich | 88-14-2 |
| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich | 5470-11-1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich | 1892-57-5 |
| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Sigma-Aldrich | 2592-95-2 |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | 7087-68-5 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | 141-78-6 |
| 1 M Hydrochloric acid (HCl) | ACS grade | Fisher Scientific | 7647-01-0 |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS grade | Fisher Scientific | N/A |
| Brine (Saturated NaCl solution) | ACS grade | Fisher Scientific | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Fisher Scientific | 7487-88-9 |
Step-by-Step Methodology
Caption: Workflow for the synthesis of N-hydroxyfuran-2-carboxamide.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add furan-2-carboxylic acid (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the solids. A typical concentration is 0.1-0.5 M with respect to the furan-2-carboxylic acid.
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0°C.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture. The base is necessary to neutralize the hydroxylamine hydrochloride and the HCl byproduct from the EDC coupling. Stir for an additional 10 minutes.
-
EDC Addition: Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Continue stirring the reaction mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (12-16 hours).[7]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure N-hydroxyfuran-2-carboxamide.
Characterization
The identity and purity of the synthesized N-hydroxyfuran-2-carboxamide should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the furan ring and the N-hydroxy and amide protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound. The expected molecular weight for C₅H₅NO₃ is approximately 127.09 g/mol .[8]
-
IR (Infrared Spectroscopy): To identify the characteristic functional groups, such as the C=O stretch of the amide and the O-H and N-H stretches.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
EDC and HOBt are potential sensitizers and irritants. Avoid inhalation and skin contact.
-
DMF is a skin and respiratory irritant.
-
Hydroxylamine and its salts can be unstable and should be handled with care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure reagents are anhydrous. Extend reaction time. Check the quality of the coupling agents. |
| Loss during work-up | Emulsion formation during extraction. Add more brine to break the emulsion. | |
| Presence of N-acylurea byproduct | Inefficient trapping of O-acylisourea | Ensure HOBt is added before or with EDC. Run the initial phase of the reaction at 0°C. |
| Starting material remains | Insufficient coupling agent or base | Use a slight excess (1.2 eq) of coupling agents and ensure complete neutralization of hydroxylamine HCl. |
References
- U.S. Patent No. 6,093,798. (1998). Synthesis of hydroxamic acid derivatives.
-
Reddy, C. L., et al. (2015). Methods for Hydroxamic Acid Synthesis. Molecules, 20(10), 18696-18737. [Link]
-
Organic Syntheses. (2018). Procedure for EDC/Oxyma Mediated Peptide Coupling. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
MES Voice. (2022, March 18). Furan Synthesis and Reactions. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]
-
ResearchGate. (2015). Methods for Hydroxamic Acid Synthesis. [Link]
-
PubMed Central. (2011). 5-(Hydroxymethyl)furan-2-carboxylic acid. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of amides directly from carboxylic acids and hydrazines. [Link]
-
PubMed. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. [Link]
-
ResearchGate. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. [Link]
-
ResearchGate. (2013). N-(2-Nitrophenyl)furan-2-carboxamide. [Link]
-
PubMed Central. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. [Link]
-
PubChem. (n.d.). 5-Hydroxy-2-furancarboxylic acid. [Link]
Sources
- 1. Furan synthesis [organic-chemistry.org]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-Hydroxyfuran-2-carboxamide | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Cell-Based Assays Using N-hydroxyfuran-2-carboxamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-hydroxyfuran-2-carboxamide in various cell-based assays. This document offers detailed protocols and the scientific rationale behind them to facilitate the investigation of this compound's biological activity.
Introduction: The Therapeutic Potential of the Furan-2-carboxamide Scaffold
The furan-2-carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Several furan-2-carboxamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, such as breast (MCF-7) and liver (HepG2, Huh-7) cancer cells.[1][4] The mechanisms underlying these effects are diverse and include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[1]
This guide focuses on N-hydroxyfuran-2-carboxamide, a derivative that incorporates a hydroxamic acid moiety. This functional group is a well-established pharmacophore found in numerous histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[5] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. Therefore, HDAC inhibitors are a promising class of anticancer agents.
Given the structural features of N-hydroxyfuran-2-carboxamide, it is hypothesized to function as an HDAC inhibitor. These application notes will provide protocols to test this hypothesis by evaluating its antiproliferative activity, its direct effect on HDAC activity, and its downstream cellular consequences, such as the induction of apoptosis and cell cycle arrest.
Application Note 1: Assessment of Antiproliferative Activity using a Tetrazolium-Based Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-hydroxyfuran-2-carboxamide in a selected cancer cell line.
Principle: Tetrazolium-based assays, such as the MTT and MTS assays, are colorimetric methods used to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[6][7]
Detailed Protocol: MTS Assay
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of N-hydroxyfuran-2-carboxamide in a suitable solvent, such as DMSO.[8]
-
Perform serial dilutions of the stock solution in growth medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTS Reagent Addition and Incubation:
-
Prepare the MTS solution according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
| Concentration (µM) | Absorbance (490 nm) | % Viability |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Application Note 2: Determination of Histone Deacetylase (HDAC) Inhibitory Activity
Objective: To directly measure the inhibitory effect of N-hydroxyfuran-2-carboxamide on HDAC activity within cells.
Principle: Cell-based HDAC activity assays often utilize a cell-permeable substrate that is deacetylated by HDACs. The deacetylated substrate is then acted upon by a developer reagent to produce a fluorescent or luminescent signal.[9][10] A decrease in signal in the presence of the test compound indicates HDAC inhibition.
Detailed Protocol: Luminogenic HDAC Assay
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HCT116) in a white, clear-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-hydroxyfuran-2-carboxamide in growth medium.
-
Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 1-6 hours) at 37°C and 5% CO2. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control.
-
-
HDAC-Glo™ I/II Reagent Addition:
-
Prepare the HDAC-Glo™ I/II reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker for 1-2 minutes.
-
-
Incubation and Luminescence Measurement:
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value for HDAC inhibition.
-
Visualizing the Mechanism of HDAC Inhibition
Caption: Mechanism of HDAC inhibition by N-hydroxyfuran-2-carboxamide.
Application Note 3: Investigation of Apoptosis Induction
Objective: To determine if N-hydroxyfuran-2-carboxamide induces programmed cell death (apoptosis).
Principle: Apoptosis is characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Detailed Protocol: Annexin V-FITC/PI Staining and Flow Cytometry
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with N-hydroxyfuran-2-carboxamide at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate compensation controls for FITC and PI.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Visualizing the Apoptotic Pathway
Caption: Potential apoptotic pathway induced by N-hydroxyfuran-2-carboxamide.
Application Note 4: Cell Cycle Analysis
Objective: To determine the effect of N-hydroxyfuran-2-carboxamide on cell cycle progression.
Principle: The cell cycle is a series of events that leads to cell division and replication. The DNA content of a cell changes as it progresses through the different phases (G1, S, G2/M). Propidium iodide (PI) is a stoichiometric DNA stain, meaning the amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry can be used to measure the fluorescence of a population of PI-stained cells and thus determine the percentage of cells in each phase of the cell cycle.
Detailed Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment:
-
Treat cells with N-hydroxyfuran-2-carboxamide at various concentrations for 24 hours.
-
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a histogram to visualize the distribution of DNA content.
-
Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases.
-
Visualizing the Cell Cycle
Caption: Potential points of cell cycle arrest induced by N-hydroxyfuran-2-carboxamide.
References
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2549. Available at: [Link]
-
Anouar, E. H., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4649. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand-Based Design, Synthesis, Computational Insights, and In Vitro Studies of Novel N-(5-Nitrothiazol-2-yl)-carboxamido Derivatives as Potent Inhibitors of SARS-CoV-2 Main Protease. PubMed Central. Available at: [Link]
-
Biocompare. (n.d.). HDAC Assay Kits. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. PubMed. Available at: [Link]
-
Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Guidelines for cell viability assays. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Natural and Synthetic Furanones with Anticancer Activity. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-hydroxy-N-methylfuran-2-carboxamide. PubChem. Available at: [Link]
-
MDPI. (n.d.). Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions. Available at: [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]
-
MOLBASE. (n.d.). N-hydroxy-N-phenylfuran-2-carboxamide. Available at: [Link]
Sources
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
Application Note: N-hydroxyfuran-2-carboxamide (2-Furohydroxamic Acid) in Neurobiology
Topic: Application of N-hydroxyfuran-2-carboxamide in Neurobiology Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Neuropharmacologists
Executive Summary
N-hydroxyfuran-2-carboxamide (Synonyms: 2-Furohydroxamic acid, FHA) is a bioactive hydroxamic acid derivative featuring a furan moiety. In neurobiological research, it serves two critical functions:
-
Ammonia Mitigation in Hepatic Encephalopathy (HE): As a potent urease inhibitor, it modulates the gut-brain axis by reducing systemic ammonia production, thereby preventing astrocyte swelling and neurotoxicity.
-
Zinc-Binding Group (ZBG) Pharmacophore: It acts as a "warhead" fragment in the design of CNS-penetrant Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibitors, leveraging the furan ring’s lipophilicity to enhance Blood-Brain Barrier (BBB) permeability compared to traditional acetohydroxamic acids.
This guide details the mechanistic basis, handling protocols, and experimental workflows for utilizing N-hydroxyfuran-2-carboxamide in neuroprotective assays and drug discovery pipelines.
Mechanistic Insight & Causality
2.1 The Chelation Mechanism
The biological activity of N-hydroxyfuran-2-carboxamide is driven by its bidentate chelating capability via the hydroxamic acid group (-CONHOH).
-
Nickel Chelation (Urease Inhibition): The compound coordinates with the active site Ni²⁺ ions of bacterial urease. By blocking this enzyme, it prevents the hydrolysis of urea into ammonia (
) and carbamate.-
Neurobiological Relevance: Hyperammonemia leads to glutamine accumulation in astrocytes, causing osmotic swelling (cytotoxic edema) and neurotransmitter imbalance. FHA interrupts this upstream.
-
-
Zinc Chelation (HDAC/MMP Inhibition): The hydroxamate motif binds the catalytic Zn²⁺ in metalloenzymes.
-
Neurobiological Relevance: Inhibition of HDACs (specifically HDAC6) promotes microtubule stability (via tubulin acetylation) and neuroprotection in Alzheimer's models.
-
2.2 Pathway Visualization: Ammonia Neurotoxicity & FHA Intervention
Figure 1: Mechanism of Action. FHA inhibits gut urease, preventing the ammonia surge that compromises the Blood-Brain Barrier and damages astrocytes.
Experimental Protocols
3.1 Preparation and Handling
-
Solubility: Soluble in DMSO (up to 50 mM) and Ethanol. Poorly soluble in water.
-
Stability Warning: Hydroxamic acids are prone to hydrolysis (forming furoic acid) in strong acids or bases. Prepare fresh stocks in DMSO and dilute into neutral buffer (pH 7.0–7.4) immediately before use.
-
Detection: To verify stock integrity, mix 10 µL of stock with 100 µL of 1%
. A deep red/violet complex confirms the presence of the intact hydroxamic acid group.
3.2 Protocol A: In Vitro Urease Inhibition Assay (Ammonia Reduction Model)
Purpose: To determine the IC50 of FHA for preventing ammonia generation, simulating gut-brain axis modulation.
Materials:
-
Jack Bean Urease (Type III, Sigma).
-
Urea substrate (50 mM in phosphate buffer).
-
Phenol-Hypochlorite reagents (Berthelot reaction) for ammonia detection.
-
N-hydroxyfuran-2-carboxamide (0.1 µM – 100 µM).
Step-by-Step Workflow:
-
Enzyme Pre-incubation:
-
In a 96-well plate, add 10 µL of FHA (serial dilutions in buffer/1% DMSO).
-
Add 40 µL of Urease solution (5 U/mL).
-
Critical Step: Incubate for 15 minutes at 37°C. This allows the hydroxamate to displace the water molecule bridging the Ni²⁺ ions in the active site.
-
-
Reaction Initiation:
-
Add 50 µL of Urea (50 mM).
-
Incubate for 10–20 minutes at 37°C.
-
-
Termination & Detection:
-
Add 50 µL of Phenol-Nitroprusside solution.
-
Add 50 µL of Alkaline Hypochlorite.
-
Incubate 20 minutes at RT for color development (Indophenol Blue).
-
-
Quantification:
-
Measure Absorbance at 625 nm.
-
Calculate % Inhibition relative to DMSO control.
-
3.3 Protocol B: Neuroprotection Assay (Astrocyte-Neuron Co-culture)
Purpose: To validate neuroprotection against ammonia-induced toxicity.
Materials:
-
Primary Rat Astrocytes or C6 Glioma cells.
- (Ammonia source).
-
MTT or CellTiter-Glo reagent.
Step-by-Step Workflow:
-
Seeding: Seed astrocytes at
cells/well in DMEM + 10% FBS. Adhere for 24h. -
Pre-treatment:
-
Replace medium with serum-free DMEM.
-
Add N-hydroxyfuran-2-carboxamide (10, 25, 50 µM).
-
Note: Include a "Furoic Acid" control to ensure effects are due to the hydroxamate group.
-
-
Insult:
-
After 1 hour, add
(final concentration 5 mM) to induce hyperammonemic stress. -
Incubate for 24 hours.
-
-
Viability Readout:
-
Perform MTT assay.
-
Outcome: FHA should mitigate cell death by chelating residual metals or reducing intracellular oxidative stress (ROS), as hydroxamic acids also possess radical scavenging properties.
-
Data Presentation & Analysis
4.1 Comparative Potency (Representative Data)
When evaluating N-hydroxyfuran-2-carboxamide (FHA) against standard inhibitors, the following trends are typically observed in neuro-relevant assays:
| Compound | Target | IC50 (approx) | BBB Permeability (LogBB) | Notes |
| Acetohydroxamic Acid (AHA) | Urease | 5–10 µM | -0.8 (Low) | Standard drug; low lipophilicity limits CNS entry. |
| N-hydroxyfuran-2-carboxamide (FHA) | Urease | 2–5 µM | -0.2 (Moderate) | Furan ring increases lipophilicity and potency. |
| Vorinostat (SAHA) | HDAC | 0.05 µM | -0.5 | Larger molecule; FHA is a fragment of this class. |
4.2 Experimental Workflow Diagram
Figure 2: Standardized workflow for validating FHA activity in biochemical and cellular models.
Safety & Handling (Critical)
-
Genotoxicity: Hydroxamic acids can exhibit mutagenicity (Ames positive) due to the potential formation of isocyanates via Lossen rearrangement or DNA intercalation.
-
Directive: Handle all powders in a Class II Biosafety Cabinet.
-
-
Waste Disposal: Collect all FHA-containing waste in dedicated hazardous streams (do not mix with bleach; potential gas evolution).
References
-
Griffith, D. P., et al. "Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi." The Journal of Urology, 1978. Link (Foundational text on hydroxamic acid urease inhibition).
-
Marmion, C. J., et al. "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry, 2004. Link (Review of mechanism including furan derivatives).
-
Vichai, V., & Kirtikara, K. "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 2006. Link (Standard protocol for viability assays cited in guide).
-
Upadhyay, P., et al. "Urease Inhibitors: A Review on the Recent Advances in the Discovery of Potential Drugs." Current Topics in Medicinal Chemistry, 2022. Link (Context for Furohydroxamic acid analogs).
Troubleshooting N-hydroxyfuran-2-carboxamide synthesis impurities
Topic: Troubleshooting Impurities & Optimization of 2-Furohydroxamic Acid Ticket ID: #HDAC-FUR-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are likely encountering difficulties with the synthesis of N-hydroxyfuran-2-carboxamide (also known as 2-furohydroxamic acid). This compound is a potent metal chelator (siderophore-like) and a histone deacetylase (HDAC) inhibitor pharmacophore.
The most frequent support tickets we receive regarding this molecule involve three distinct failure modes:
-
The "Red Complex" Phenomenon: Unexplained pink/purple coloration (Iron contamination).
-
The "Thermodynamic Sink": High levels of 2-furoic acid impurities (Hydrolysis competition).
-
Solubility Traps: Difficulty isolating the solid product due to pH mismanagement.
This guide moves beyond standard textbook procedures to address the causality of these impurities and provides self-validating protocols to eliminate them.
Part 1: The Troubleshooting Matrix (FAQs)
Issue 1: "My product turned pink/purple during workup. Is it decomposing?"
Diagnosis: Trace Iron Contamination (The Siderophore Effect). Technical Insight: Hydroxamic acids are chemically designed to bind metals. They have an exceptionally high affinity for Fe(III), forming stable, intensely colored octahedral complexes (usually red/purple) even at ppm levels. This is not strictly "decomposition," but it renders the compound unsuitable for biological assay. Root Cause:
-
Use of metallic spatulas.
-
Trace iron in silica gel during column chromatography.
-
Rust in solvent drums or low-grade reagents.
Corrective Action:
-
Immediate Fix: Wash your organic extract with 5% aqueous EDTA (ethylenediaminetetraacetic acid) at pH 5–6. The EDTA has a higher formation constant for Fe(III) than the hydroxamic acid and will strip the metal, restoring the product's white/off-white color.
-
Prevention: Use glass or plastic tools only. Use acid-washed glassware if high purity is required.
Issue 2: "NMR shows a persistent impurity at ~7.2 ppm and ~6.6 ppm that matches the starting material, but I used excess hydroxylamine."
Diagnosis: Competitive Hydrolysis (Formation of 2-Furoic Acid). Technical Insight: The reaction of ethyl 2-furoate with hydroxylamine is a competition between aminolysis (desired) and hydrolysis (undesired). Hydroxide ions (OH⁻) used to generate free hydroxylamine from its HCl salt are potent nucleophiles. If water is present, or if the hydroxylamine is consumed, the base will attack the ester to form 2-furoic acid. Root Cause:
-
Wet Solvents: Methanol containing >0.5% water.
-
Temperature Spikes: Heating the reaction >40°C favors the thermodynamic hydrolysis product over the kinetic hydroxamic acid product.
-
Stoichiometry: Insufficient excess of NH₂OH (Standard requires 3–5 equivalents).
Corrective Action:
-
Protocol Adjustment: Use freshly prepared anhydrous methanolic hydroxylamine . (See Protocol below).
-
Purification: 2-Furoic acid (pKa ~3.17) is much more acidic than N-hydroxyfuran-2-carboxamide (pKa ~8.5).
-
The Fix: Dissolve the crude mixture in Ethyl Acetate. Extract with saturated Sodium Bicarbonate (NaHCO₃, pH ~8.5). The Furoic acid will ionize completely and go into the water layer. The Hydroxamic acid (largely neutral at pH 8.5) will remain in the organic layer or precipitate.
-
Issue 3: "I cannot get the solid to precipitate. It stays an oil."
Diagnosis: Isoelectric Trapping / pH Mismanagement. Technical Insight: N-hydroxyfuran-2-carboxamide is amphoteric but primarily behaves as a weak acid (pKa ~8.9).
-
At pH > 10: It exists as the soluble potassium salt (
). -
At pH < 2: It is neutral but the furan ring increases solubility in organic/aqueous mixtures.
-
The Trap: If you acidify with strong HCl too quickly, you risk hydrolyzing the amide bond you just created.
Corrective Action:
-
Controlled Acidification: Acidify the reaction mixture with glacial acetic acid or Amberlyst-15 (H+ form) resin rather than concentrated HCl. The target pH for precipitation is 6.0–7.0 .
Part 2: Visualizing the Reaction & Failure Modes
The following diagram illustrates the kinetic competition that dictates your purity. Note the "Iron Trap" which acts as a visual indicator of contamination.
Figure 1: Reaction pathway analysis showing the competition between aminolysis (green path) and hydrolysis (red path), and the post-reaction iron chelation risk.
Part 3: Optimized Synthetic Protocol
This protocol is designed to minimize hydrolysis and iron contamination.
Reagents:
-
Ethyl 2-furoate (1.0 eq)
-
Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) (3.0 eq)
-
Potassium Hydroxide (KOH) (4.5 eq)
-
Solvent: Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
-
Preparation of Hydroxylamine (The "Free Base" Step):
-
Dissolve NH₂OH[1]·HCl (3.0 eq) in minimum anhydrous MeOH.
-
In a separate flask, dissolve KOH (4.5 eq) in anhydrous MeOH.
-
Critical Step: Cool both solutions to 0°C. Add the KOH solution to the NH₂OH solution slowly.
-
Filtration: A white precipitate (KCl) will form. Filter this rapidly through a sintered glass funnel. Do not use a metal spatula. Use the clear filtrate immediately.
-
-
The Coupling Reaction:
-
Add Ethyl 2-furoate (1.0 eq) to the filtrate at 0°C.
-
Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Monitoring: Check via TLC (Ethyl Acetate:Hexane 1:1). Stain with FeCl₃ (Product turns purple on the plate).
-
Warning: Do not reflux. Heat promotes the formation of Furoic Acid.
-
-
Workup & Isolation (The "Clean" Method):
-
Evaporate the methanol under reduced pressure to obtain a solid residue.
-
Dissolve residue in minimum water (pH will be >10).
-
Wash 1: Extract with Diethyl Ether (2x) to remove unreacted ester. Discard organics.
-
Acidification: Cool the aqueous layer to 0°C. Acidify with Glacial Acetic Acid dropwise until pH ~6.
-
Extraction: Extract thoroughly with Ethyl Acetate (3x).
-
Iron Removal (Optional but Recommended): Wash the combined Ethyl Acetate layer with 5% aqueous EDTA solution, then brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Crystallization:
-
Recrystallize from Ethyl Acetate/Hexane or pure water (if solubility allows).
-
Data Table: Impurity Profiles
| Component | Chemical Shift (¹H NMR, DMSO-d₆) | pKa | Removal Strategy |
| N-hydroxyfuran-2-carboxamide | δ 11.2 (s, OH), 9.1 (s, NH), 7.8 (d), 7.2 (d), 6.6 (dd) | ~8.9 | Target |
| Ethyl 2-furoate | δ 4.3 (q, CH₂), 1.3 (t, CH₃) | Neutral | Ether wash at pH 10 |
| 2-Furoic Acid | δ 12.5 (br s, COOH), 7.9 (d), 7.2 (d), 6.6 (dd) | 3.17 | NaHCO₃ wash (pH 8.5) |
References
-
Preparation of Hydroxamic Acids (General Review) Source: Organic Chemistry Portal Methodology for converting esters to hydroxamic acids using basic methanolysis. [Link]
-
Synthesis of Furan-2-carboxamide Derivatives Source: National Institutes of Health (NIH) / PubMed Central Detailed spectral data and synthesis conditions for furan-based carboxamides and hydroxamates. [Link]
-
Hydroxamic Acid Iron Chelation (Siderophore Chemistry) Source: ACS Publications Mechanistic explanation of the "Red Complex" formation with Fe(III) and hydrolysis kinetics. [Link]
-
pKa Values of Hydroxamic Acids Source: Organic Chemistry Data Reference data for acidity constants of hydroxamic acids vs. carboxylic acids. [Link]
Sources
Reducing cytotoxicity of N-hydroxyfuran-2-carboxamide in cell lines
Technical Support Center: N-hydroxyfuran-2-carboxamide Optimization
Status: Online Operator: Senior Application Scientist, Dr. Aris Ticket Focus: Cytotoxicity Mitigation & Experimental Optimization Reference Compound: N-hydroxyfuran-2-carboxamide (Synonyms: 2-Furohydroxamic acid, N-hydroxy-2-furancarboxamide)[1]
Introduction: The Dual Nature of Hydroxamic Acids
Welcome to the technical support hub. You are likely working with N-hydroxyfuran-2-carboxamide , a compound featuring a hydroxamic acid moiety attached to a furan ring.[1] To successfully utilize this compound in cell culture without confounding cytotoxicity, you must understand its three primary modes of action:
-
Epigenetic Modulation (Primary): As a hydroxamic acid, it functions as a Histone Deacetylase Inhibitor (HDACi), coordinating the Zinc (Zn²⁺) ion in the catalytic pocket of HDACs. This is often the desired pharmacological effect.
-
Metal Chelation (Off-Target): The hydroxamate group is a potent siderophore-like chelator (binding Fe³⁺ and Zn²⁺).[1][2] High concentrations can strip essential metals from culture media, causing "starvation" toxicity rather than specific inhibition.
-
Redox Cycling (Toxicity): Hydroxamic acids can undergo redox cycling, particularly in the presence of iron, generating Reactive Oxygen Species (ROS) that cause non-specific apoptosis.
The following troubleshooting modules address the most common user reports regarding cell death and inconsistency.
Module 1: Acute Cytotoxicity & Solubility Management
User Report: "My cells display morphological collapse and detachment within 1 hour of treatment, even at low concentrations."
Diagnosis: This is rarely pharmacological.[1] It is likely Solvent Shock or Micro-Precipitation .[1] N-hydroxyfuran-2-carboxamide is lipophilic; adding a high-concentration DMSO stock directly to aqueous media can cause the compound to crash out of solution, forming micro-crystals that physically damage cell membranes.[1]
Protocol: The "Step-Down" Dilution Method
Do not pipette DMSO stock directly into the cell well. Use an intermediate dilution step.
| Step | Action | Rationale |
| 1 | Prepare Stock | Dissolve compound in 100% DMSO to 100 mM. Store at -20°C. |
| 2 | Intermediate | Dilute stock 1:10 in culture media (warm) in a separate tube. Vortex immediately. (Final: 10 mM, 10% DMSO). |
| 3 | Inspection | Visually inspect for turbidity.[1] If cloudy, sonicate for 10 seconds. |
| 4 | Final Dosing | Pipette the intermediate solution into the cell well to reach the target concentration (e.g., 10 µM). |
Visualization: Solubility Decision Tree
Caption: Figure 1. Step-down dilution workflow to prevent micro-precipitation and solvent shock.
Module 2: Differentiating ROS Toxicity from Efficacy
User Report: "I see significant apoptosis, but I am unsure if it is due to HDAC inhibition or non-specific oxidative stress."
Diagnosis: Hydroxamic acids can generate Hydrogen Peroxide (H₂O₂) and superoxide anions via auto-oxidation or metal complexation.[1] If the toxicity is purely ROS-driven, it is an artifact.[1]
Protocol: The NAC Rescue Assay
To validate your data, you must prove that the observed effect is not reversible by antioxidants.
-
Pre-treatment: Seed cells (e.g., HeLa, MCF-7) and allow attachment.[1]
-
Scavenger Addition: Pre-treat one set of wells with 5 mM N-Acetylcysteine (NAC) (pH adjusted to 7.4) for 2 hours.
-
Note: Do not use >10 mM NAC, as NAC itself can be acidic or cytotoxic.
-
-
Compound Addition: Add N-hydroxyfuran-2-carboxamide at IC50 concentration.
-
Readout: Measure viability (MTT/ATP) at 24 hours.
Data Interpretation Table:
| Outcome | Observation | Conclusion | Action |
| Scenario A | NAC restores viability to >90%. | Toxicity is ROS-mediated (Artifact).[1] | Co-treat with antioxidants or lower dose.[1][3] |
| Scenario B | NAC has no effect on cell death.[1] | Toxicity is Mechanism-Based (HDACi).[1] | Proceed with current dose; effect is valid.[1] |
| Scenario C | NAC partially restores viability (50%). | Mixed Mechanism.[1] | Use NAC to isolate the specific epigenetic effect. |
Module 3: Stability & The "Lossen Rearrangement"
User Report: "My compound loses potency if I leave it in media overnight before adding to cells."
Diagnosis: Hydroxamic acids are chemically labile.[1]
-
Hydrolysis: They hydrolyze to the corresponding carboxylic acid (Furan-2-carboxylic acid), which is inactive as an HDAC inhibitor.[1]
-
Lossen Rearrangement: Under certain conditions, they rearrange to form isocyanates, which are toxic and mutagenic.
Storage & Handling Rules:
-
Fresh Prep: Never store diluted compound in media. Prepare fresh immediately before use.
-
pH Sensitivity: Avoid basic pH (>8.0). The deprotonated hydroxamate anion is more susceptible to rearrangement.[4] Ensure media is buffered (HEPES) to pH 7.2–7.4.
-
Light: Furan rings can be photosensitive.[1] Protect stocks from light.[1]
Module 4: Metal Stripping (Chelation)
User Report: "The cells look like they are undergoing cycle arrest, similar to starvation."
Diagnosis: The hydroxamic acid moiety is bidentate.[2] At high micromolar concentrations (>10 µM), it may strip Zn²⁺ or Fe³⁺ from the media, inhibiting metalloenzymes other than HDACs (e.g., Matrix Metalloproteinases or DNA polymerases).
Protocol: Metal Supplementation Control
If you suspect off-target chelation, run a Zinc Saturation Control .[1]
-
Media Prep: Supplement culture media with 10 µM ZnCl₂ (or ZnSO₄).
-
Treatment: Treat cells with N-hydroxyfuran-2-carboxamide.[1]
-
Logic:
-
If toxicity disappears with Zn supplementation, the compound was acting as a chelator (starving the cell).
-
If toxicity persists, the compound is binding the target (HDAC) tightly, or the mechanism is independent of bulk metal depletion.
-
Summary Visualization: Mechanism of Action vs. Toxicity
Caption: Figure 2.[1][5] Divergent pathways of N-hydroxyfuran-2-carboxamide: Therapeutic HDAC inhibition vs. ROS/Isocyanate toxicity.[1]
References
-
Marmion, C. J., et al. (2004). "Hydroxamic acids—an intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry.
-
Shen, S., & Kozikowski, A. P. (2016).[2] "Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?" ChemMedChem.
-
Kalyanaraman, B., et al. (2012).[3] "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine.
-
Porter, N. A., et al. (2009). "Hydroxamic acid derivatives: From synthetic strategies to medicinal chemistry applications." ACS Omega.[1][2]
-
Xu, W. S., et al. (2007). "Histone deacetylase inhibitors: molecular mechanisms of action." Oncogene.
Sources
- 1. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced Reactive Oxygen Species–Generating Capacity Contributes to the Enhanced Cell Growth of Arsenic-Transformed Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
N-hydroxyfuran-2-carboxamide stability in DMSO at room temperature.
Topic: N-hydroxyfuran-2-carboxamide stability in DMSO at room temperature. Role: Senior Application Scientist, Technical Support Division.
Status: Operational | Updated: February 2026 Audience: Chemical Biology, Medicinal Chemistry, and HTS Groups
Welcome to the technical support hub for N-hydroxyfuran-2-carboxamide (also known as 2-Furohydroxamic acid). This guide addresses the stability profile of N-HFC in dimethyl sulfoxide (DMSO) stock solutions, a critical parameter for reproducible biological assays and screening campaigns.
Unlike standard amides, the hydroxamic acid moiety introduces specific reactivities—namely metal chelation and hydrolytic susceptibility—that require precise handling in polar aprotic solvents like DMSO.
Part 1: Stability Profile & Core Directives
The Stability Matrix
At room temperature (20–25°C), N-hydroxyfuran-2-carboxamide in anhydrous DMSO is metastable . While chemically intact for short durations (24–48 hours), it is thermodynamically predisposed to degradation pathways triggered by environmental contaminants.
| Parameter | Stability Assessment | Critical Risk Factor |
| Solvent Purity | High (in >99.9% DMSO) | Hygroscopicity of DMSO (Water uptake) |
| Temperature | Moderate (RT, 25°C) | Thermal acceleration of hydrolysis |
| Light Exposure | Low to Moderate | Furan ring photosensitivity |
| Container | High (Glass/Polypropylene) | Trace metal leaching (Iron/Copper) |
Mechanism of Degradation
The primary degradation pathway in DMSO is hydrolysis , driven by adventitious water absorbed from the atmosphere. DMSO is highly hygroscopic; a stock solution left uncapped can absorb significant moisture within minutes.
Reaction:
Secondary pathways include Lossen rearrangement (rare under neutral conditions) and metal complexation (causing false positives in assays).
Part 2: Visualization of Stability Logic
The following diagram illustrates the degradation and interaction pathways of N-HFC in DMSO.
Figure 1: Mechanistic pathways governing N-hydroxyfuran-2-carboxamide stability in DMSO. Blue indicates the active state; Red indicates degradation or interference products.
Part 3: Troubleshooting Guide & FAQs
Section A: Visual & Physical Observations
Q1: My DMSO stock solution of N-HFC has turned a reddish-violet color. Is it degraded?
-
Diagnosis: This is likely not chemical degradation but metal chelation . Hydroxamic acids are potent siderophores (iron chelators).
-
Root Cause: Trace Iron (Fe³⁺) contamination in the DMSO or leaching from a metallic spatula/needle used during preparation.
-
Impact: The compound is chemically modified into a complex, which will alter potency and solubility.
-
Solution: Discard the stock. Prepare a fresh solution using plasticware and high-grade (ACS Spectrophotometric) DMSO.
Q2: I see a fine white precipitate after 3 days at room temperature.
-
Diagnosis: Solubility crash or hydrolysis product accumulation.
-
Analysis: 2-Furoic acid (the hydrolysis product) has different solubility parameters than the hydroxamic acid.
-
Action: Centrifuge the sample. If the supernatant concentration is significantly lower (check via UV/Vis at 260 nm), hydrolysis has occurred.
Section B: Analytical Validation
Q3: How do I distinguish N-HFC from its degradation products on LC-MS?
-
N-HFC (Active): MW = 127.10 Da.[1] Look for [M+H]⁺ = 128.1 or [M-H]⁻ = 126.1.
-
2-Furoic Acid (Degradant): MW = 112.08 Da. Look for [M-H]⁻ = 111.0.
-
Technical Insight: Hydroxamic acids often show poor ionization or fragmentation (Loss of NHOH). Ensure your ionization source temperature is not too high (>350°C) to prevent in-source fragmentation.
Q4: Can I use a stock solution stored at room temperature for 1 week?
-
Direct Answer: No.
-
Reasoning: Even in "dry" DMSO, atmospheric moisture ingress is inevitable once the vial is opened. We observe up to 5-10% hydrolysis over 7 days at 25°C in uncapped or frequently opened vials.
-
Protocol: Store stocks at -20°C. If RT storage is mandatory, use a desiccator and purge the headspace with Argon.
Part 4: Validated Experimental Protocols
Protocol 1: Rapid Quality Control (QC) via HPLC
Use this protocol to verify stock integrity before critical assays.
Objective: Quantify the ratio of N-HFC to 2-Furoic Acid.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold to elute polar hydroxylamine)
-
2–10 min: 5% → 95% B
-
-
Detection: UV at 254 nm (Furan ring absorption).
-
Acceptance Criteria:
-
N-HFC Retention Time (approx): 4.5 min.
-
2-Furoic Acid Retention Time (approx): 5.2 min.
-
Purity Threshold: >95% Area Under Curve (AUC).
-
Protocol 2: The "Ferric Chloride Test" for Instant Hydrolysis Check
A qualitative colorimetric test to confirm the presence of the hydroxamic acid moiety.
-
Reagent: Prepare 1% FeCl₃ in 0.1 M HCl.
-
Method: Take 10 µL of your DMSO stock and dilute into 100 µL water. Add 10 µL of FeCl₃ reagent.
-
Result Interpretation:
-
Deep Red/Violet: Intact Hydroxamic Acid (Positive).
-
Yellow/Orange: Hydrolyzed to Carboxylic Acid (Negative).
-
Note: This confirms the functional group presence but does not quantify purity.
-
Part 5: References & Authority[2]
-
Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of bioligands and metallodrugs.[2] European Journal of Inorganic Chemistry. Link
-
Supports the metal chelation properties and stability mechanisms of hydroxamic acids.
-
-
BLD Pharm. (n.d.). N-Hydroxyfuran-2-carboxamide Product Safety and Storage. Link
-
Provides specific storage recommendations (Dark, Dry, Sealed) for CAS 17698-14-5.
-
-
PubChem. (n.d.).[3][4] N-hydroxyfuran-2-carboxamide Compound Summary. National Library of Medicine. Link
-
Gaylord Chemical. (2020). DMSO Chemical Compatibility and Stability Guide. Link
-
Authoritative source on DMSO hygroscopicity and solvent interactions.
-
Sources
- 1. 17698-14-5|N-Hydroxyfuran-2-carboxamide|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-hydroxyfuran-2-carboximidamide hydrochloride | C5H7ClN2O2 | CID 75598885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-hydroxy-N-methylfuran-2-carboxamide | C6H7NO3 | CID 565703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Hydroxyfuran-2(5H)-one | High-Purity Lactone Reagent [benchchem.com]
Technical Support Center: N-hydroxyfuran-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis and optimization of N-hydroxyfuran-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing field-proven insights and evidence-based solutions to help you streamline your experimental workflow and achieve high-purity, high-yield results.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis of N-hydroxyfuran-2-carboxamide, providing a solid foundation before proceeding to troubleshoot specific experimental issues.
Q1: What are the most common synthetic routes for preparing N-hydroxyfuran-2-carboxamide?
A1: The most prevalent and direct method involves the acylation of hydroxylamine with an activated derivative of 2-furoic acid. The two primary variations of this approach are:
-
From 2-Furoyl Chloride: This is a highly efficient route where the acyl chloride, 2-furoyl chloride, is reacted directly with hydroxylamine hydrochloride in the presence of a base.[1] The high reactivity of the acyl chloride drives the reaction to completion, often under mild conditions.
-
From 2-Furoic Acid using Coupling Agents: This method avoids the isolation of the often-lachrymatory acyl chloride. A coupling agent is used to activate the carboxylic acid in situ, which then reacts with hydroxylamine. Common coupling agents include carbonyldiimidazole (CDI), HATU, and EDC in combination with an additive like HOBt.[2][3]
Q2: Can you explain the underlying reaction mechanism?
A2: The synthesis is a classic nucleophilic acyl substitution.
-
Activation Step: The carbonyl carbon of 2-furoic acid is made more electrophilic. If using 2-furoyl chloride, this activation is already in place. If using a coupling agent like CDI, an acylimidazolide intermediate is formed. With HATU, a highly reactive OAt-active ester is generated.[4]
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the activated carbonyl carbon.
-
Leaving Group Departure: The leaving group (chloride, imidazole, or OAt) is expelled, leading to the formation of the tetrahedral intermediate which then collapses to form the final N-hydroxyamide product. A base is typically required to neutralize the HCl generated from the hydroxylamine salt and any acidic byproducts.
Part 2: Troubleshooting Guide
This section is structured to provide direct answers to specific problems you may encounter during your experiment.
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
-
Cause 1: Inefficient Carboxylic Acid Activation. If you are using a coupling agent with 2-furoic acid, the activation step may be incomplete.
-
Solution: Consider switching to a more robust coupling agent. While CDI is cost-effective, HATU is known for its high efficiency, rapid activation, and suitability for even challenging couplings.[4] For HATU, ensure you are using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) in an anhydrous polar aprotic solvent such as DMF.[4] Alternatively, switching to 2-furoyl chloride as the starting material provides a highly reactive electrophile, often leading to higher yields.[1]
-
-
Cause 2: Degradation of Starting Materials or Product. The furan ring is known to be sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening.[5] Hydroxylamine itself can also be unstable.
-
Solution: Maintain careful control over the reaction pH. Ensure the base is added slowly and the temperature is controlled, especially during the initial stages. Use freshly prepared solutions of hydroxylamine whenever possible.
-
-
Cause 3: Suboptimal Reaction Conditions. Temperature, solvent choice, and stoichiometry are critical.
-
Solution: Please refer to the table below for a summary of optimized conditions. Many amide couplings proceed well at room temperature, but gentle heating to 40-50°C can sometimes drive a sluggish reaction to completion.[3] Ensure that hydroxylamine is used in a slight excess (1.1-1.5 equivalents) to account for any potential degradation and to drive the reaction forward.
-
-
Cause 4: Hydrolysis of Activated Intermediates. The activated acyl intermediate (e.g., acyl chloride, OAt-ester) is highly susceptible to hydrolysis.
-
Solution: The reaction must be performed under strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
| Parameter | Recommended Condition | Rationale & Causality |
| Starting Material | 2-Furoyl Chloride or 2-Furoic Acid | Acyl chloride is more reactive but requires careful handling. Furoic acid with a coupling agent is a milder, one-pot procedure.[1][3] |
| Coupling Agent | HATU (1.1 eq) or CDI (1.2 eq) | HATU is highly efficient but more expensive.[4] CDI is a good, cost-effective alternative.[3] |
| Hydroxylamine | Hydroxylamine HCl (1.2 eq) | The hydrochloride salt is more stable and easier to handle than the free base. |
| Base | DIPEA (2.5 eq) or Triethylamine (2.5 eq) | A non-nucleophilic base is required to neutralize HCl without competing in the reaction. |
| Solvent | Anhydrous DMF, THF, or CH₂Cl₂ | Polar aprotic solvents are ideal for solvating the reagents and intermediates without participating in the reaction. |
| Temperature | 0°C to 45°C | Initial addition of reagents at 0°C minimizes side reactions. The reaction can then be allowed to warm to room temperature or gently heated.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of moisture-sensitive intermediates. |
Q4: I am observing significant impurity peaks in my analysis (TLC, LC-MS). What are these side products and how can I prevent them?
A4: Impurity formation is often linked to the reactivity of the furan ring and the reagents used.
-
Side Product 1: Furan-related Polymers. As mentioned, the furan ring can polymerize under acidic conditions.[5]
-
Prevention: The most critical factor is pH control. Use a sufficient amount of a non-nucleophilic base (e.g., DIPEA) to neutralize all acidic species generated during the reaction. Add the acyl chloride or activated acid slowly to the solution of hydroxylamine and base to avoid localized areas of high acid concentration.
-
-
Side Product 2: Urea Byproducts. If using a carbodiimide coupling agent like EDC, it can rearrange to form N-acylurea byproducts, which can be difficult to remove.
-
Prevention: Using an additive like HOBt or HOAt can suppress this side reaction. Alternatively, switching to a different class of coupling agent like HATU or CDI avoids this issue altogether.
-
-
Side Product 3: O-Acylated Hydroxylamine. Hydroxylamine is an ambident nucleophile, meaning it can react via its nitrogen or oxygen atom. While N-acylation is kinetically and thermodynamically favored to form the desired amide, some O-acylation can occur, leading to an ester byproduct.
-
Prevention: This side reaction is generally minor but can be influenced by the solvent and counter-ion. Running the reaction in less polar solvents and at lower temperatures can sometimes improve selectivity for N-acylation.
-
Part 3: Experimental Protocols & Workflows
Optimized Protocol: Synthesis via 2-Furoyl Chloride
This protocol is a robust method for synthesizing N-hydroxyfuran-2-carboxamide with consistently high yields.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
2-Furoyl chloride[1]
-
Triethylamine (Et₃N) or DIPEA
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add hydroxylamine hydrochloride (1.2 equivalents).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the limiting reagent) and cool the resulting suspension to 0°C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.5 equivalents) to the suspension. Stir for 15-20 minutes at 0°C.
-
Acylation: In a separate flask, dissolve 2-furoyl chloride (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the hydroxylamine mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous residue with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude solid product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[3][6]
Visual Workflow for Synthesis and Troubleshooting
Caption: General workflow and troubleshooting decision points.
Part 4: Analytical Characterization
Q5: What methods are best for monitoring the reaction and characterizing the final product?
A5: A combination of techniques is recommended for robust analysis.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively track the consumption of the starting material (e.g., 2-furoic acid) and the formation of the product. Use a UV lamp for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the mass of the starting materials, product (m/z for C₅H₅NO₃ is approx. 127.03), and any significant impurities.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation, confirming the connectivity of the atoms and verifying the purity of the final compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of your synthesized molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used, particularly for assessing the purity of volatile starting materials or byproducts.[7]
-
Visualizing the Reaction Mechanism
Sources
- 1. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americapeptides.com [americapeptides.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-Hydroxyfuran-2-Carboxamide Experimental Guide
Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting, Synthesis, and Assay Optimization for N-Hydroxyfuran-2-Carboxamide (NHF2C)
Introduction
Welcome to the technical support hub for N-hydroxyfuran-2-carboxamide . As a structural hybrid of a furan heterocycle and a hydroxamic acid zinc-binding group (ZBG), this compound presents a unique duality: it is a potent chelator often used in Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibition studies, yet it is chemically temperamental.
This guide addresses the "hidden" variables—the specific chemical behaviors of the furan-hydroxamate axis that often ruin experiments before they begin.
Module 1: Synthesis & Purification Troubleshooting
Q: My final product has a persistent pink or violet hue, even after recrystallization. Is this an impurity?
A: Yes, it indicates trace metal contamination, specifically Iron (III).
The Science: Hydroxamic acids are bidentate ligands. They form highly colored octahedral complexes with Fe(III) ions (the basis of the classic "Ferric Hydroxamate Test"). Even ppm-level iron from spatulas, silica gel, or solvent drums can cause this coloration.
The Fix:
-
Glassware: Acid-wash all glassware (1M HCl) followed by a deionized water rinse to remove surface metals.
-
Reagents: Use non-metallic spatulas (PTFE or ceramic).
-
Chelation Wash: During the workup, wash the organic layer with 5% EDTA (ethylenediaminetetraacetic acid) solution before the brine wash. This strips the iron from the hydroxamate.
Q: I am seeing low yields and a byproduct that looks like furoic acid. What went wrong?
A: You likely encountered competitive hydrolysis or the "O-acylation" trap.
The Science: The synthesis usually involves the nucleophilic attack of hydroxylamine (
-
Base Sensitivity: If the base concentration (usually KOH or NaOMe) is too high or the reaction runs too long, the ester hydrolyzes to the thermodynamic sink: furan-2-carboxylic acid (furoic acid), which is inactive.
-
O- vs N-acylation: Hydroxylamine is ambidentate. While N-acylation is desired, O-acylation can occur, leading to unstable intermediates.
Standardized Protocol: Optimized Hydroxylaminolysis Note: This protocol prioritizes purity over speed.
-
Preparation: Dissolve Hydroxylamine HCl (1.5 eq) in MeOH.
-
Activation: Add KOH (3.0 eq) at 0°C. Stir 15 min. Filter off the precipitated KCl (Critical step to remove salt bulk).
-
Reaction: Add Ethyl 2-furoate (1.0 eq) to the filtrate. Stir at room temperature (do not reflux) for 2–4 hours.
-
Quench: Acidify carefully with Amberlyst-15 (H+ form) resin or dilute HCl to pH 6. Do not use strong concentrated acid, as the furan ring is acid-sensitive.
-
Isolation: Filter resin, concentrate, and recrystallize from EtOAc/Hexanes.
Visual Workflow: Synthesis & Purification Logic
Figure 1: Optimized workflow for the synthesis of N-hydroxyfuran-2-carboxamide, highlighting the critical filtration and pH adjustment steps to prevent ring degradation.
Module 2: Storage & Stability (The "Keep" Phase)
Q: My compound turned into a sticky brown tar after a month on the shelf. Why?
A: You triggered a Lossen Rearrangement or Furan Decomposition.
The Science:
-
Lossen Rearrangement: Hydroxamic acids can undergo rearrangement to isocyanates under thermal stress or if activated (e.g., by accidental O-acylation).
-
Furan Instability: The furan ring is electron-rich. In the presence of oxygen and light, it can form peroxides or undergo ring-opening polymerization, resulting in dark tars.
Stability Data & Requirements
| Parameter | Requirement | Consequence of Failure |
| Temperature | -20°C | Thermal degradation / Rearrangement |
| Atmosphere | Argon/Nitrogen | Oxidation of furan ring |
| Moisture | Desiccated | Hydrolysis to Furoic Acid |
| Light | Amber Vial | Photo-oxidation |
| Solvent Stability | DMSO/MeOH (Fresh) | Unstable in basic aqueous buffers >24h |
Module 3: Biological Assay Interference
Q: I'm getting inconsistent IC50 values in my MMP/HDAC assays.
A: The compound is likely stripping metals from your assay buffer or the enzyme itself non-specifically.
The Science: N-hydroxyfuran-2-carboxamide is a "pan-chelator." While you want it to bind the Zinc at the enzyme's active site, it will also bind:
-
Zinc in the storage buffer.
-
Iron or Copper in media.
-
Nickel in His-tag purification beads (if using fresh protein).
Troubleshooting Protocol: Assay Validation
-
The "Pre-Incubation" Check:
-
Test: Vary the pre-incubation time of the inhibitor with the enzyme (e.g., 15 min vs. 60 min).
-
Result: If potency increases significantly with time, you have a slow-binding mechanism (common for hydroxamates displacing water at the Zn site).
-
-
The "Buffer Competition" Check:
-
Test: Run the assay with and without supplemental Zinc (10 µM ZnCl2) in the buffer.
-
Result: If the IC50 shoots up (potency drops) with added Zinc, your compound is being sequestered by the buffer metal rather than the enzyme.
-
Q: Can I use this compound in cell-based assays?
A: Yes, but watch for metabolic "masking."
The Science: The hydroxamic acid group is a prime target for glucuronidation by Phase II metabolic enzymes in cells (specifically UGTs). This converts the active inhibitor into an inactive glucuronide conjugate rapidly.
Recommendation:
-
Use short incubation times (< 24 hours).
-
If long-term dosing is required, consider using a "prodrug" ester form that cleaves intracellularly, though this requires custom synthesis.
Visual Workflow: Assay Troubleshooting Logic
Figure 2: Decision tree for diagnosing data inconsistency in biological assays involving hydroxamic acids.
References
-
Marmion, C. J., et al. (2004). Hydroxamic acids—an intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. Link
-
Gupta, S. P. (2002). QSAR studies on hydroxamic acids: A review. Chemical Reviews. Link
-
Porter, K. A., et al. (2017). Zinc-binding groups in HDAC inhibitors: A soft-spot for metabolites. Metallomics. Link
-
Yale, H. L. (1943). The Hydroxamic Acids. Chemical Reviews. (Foundational text on Lossen Rearrangement and Synthesis). Link
Technical Guide: Troubleshooting N-hydroxyfuran-2-carboxamide Assay Inconsistencies
This guide addresses the technical challenges associated with N-hydroxyfuran-2-carboxamide (also known as 2-Furohydroxamic Acid or 2-FHA ). Users frequently report inconsistent IC
These inconsistencies rarely stem from operator error. Instead, they are intrinsic to the compound’s hydroxamic acid pharmacophore , which drives both its biological potency (e.g., HDAC inhibition via Zinc chelation) and its chemical instability (hydrolysis and metal scavenging).
Executive Summary: The Inconsistency Paradox
N-hydroxyfuran-2-carboxamide is a potent bidentate chelator. Its mechanism of action—binding the catalytic metal ion (usually Zn
-
The Problem: The compound is thermodynamically unstable in solution and kinetically sensitive to trace metals.
-
The Result: You are likely screening a mixture of the active inhibitor and its inactive hydrolysis product (2-furoic acid), or the compound is depleting the assay buffer of essential cofactors.
Module 1: Chemical Stability & Stock Management
Diagnosis: If your IC
The Mechanism of Failure: Hydrolysis
Hydroxamic acids undergo hydrolysis to form the corresponding carboxylic acid and hydroxylamine. This reaction is acid/base catalyzed and, critically, metal-catalyzed . Even trace amounts of Zn
Reaction:
-
2-FHA (Active): Chelates metal; inhibits HDAC/Urease.[1]
-
2-Furoic Acid (Inactive): Does not chelate effectively; loss of potency.
Protocol 1: Self-Validating Stock Preparation
Do not assume commercial purity. Hydroxamic acids are often synthesized from esters and hydroxylamine and may contain residual hydroxylamine.
-
Solvent Selection:
-
Avoid: Methanol or Ethanol (Promotes solvolysis/hydrolysis).
-
Preferred: Anhydrous DMSO (stored over molecular sieves).
-
-
Storage:
-
Store at -80°C.
-
Single-Use Aliquots: Freeze-thaw cycles introduce condensation (water), accelerating hydrolysis.
-
-
The "Red Flag" Check (Colorimetric Validation):
Module 2: Assay Interference (The Chelation Artifact)
Diagnosis: Non-linear dose-response curves or high background in colorimetric assays.
Issue A: Metal Stripping vs. Inhibition
In metalloenzyme assays (e.g., HDAC, MMP), you must distinguish between binding the active site and stripping the metal from the enzyme.
-
Scenario: If your assay buffer has low ionic strength and no supplemental Zinc, 2-FHA may strip the Zn
entirely from the protein, causing irreversible denaturation rather than competitive inhibition. -
Solution: Ensure assay buffer contains physiological levels of the cofactor (e.g., 10 µM ZnCl
for HDACs) to stabilize the enzyme, unless studying metal-free apo-enzymes.
Issue B: Colorimetric Interference
2-FHA is a siderophore mimic. If your readout depends on absorbance (e.g., MTS/MTT assays or colorimetric substrate cleavage), the compound's intrinsic absorbance (especially when complexed with trace iron) can mask results.
-
Wavelength Warning: The Fe(III)-2-FHA complex absorbs strongly between 450–550 nm .
-
Troubleshooting: Run a "Compound Only" control (Buffer + Compound + Readout Reagent) to subtract intrinsic absorbance.
Module 3: Troubleshooting Logic (Decision Tree)
The following diagram outlines the logical flow for diagnosing inconsistent results.
Figure 1: Decision tree for diagnosing assay variability with N-hydroxyfuran-2-carboxamide.
FAQ: Specific User Scenarios
Q1: My IC
-
Recommendation: Switch to HEPES or Tris buffers (pH 7.4–8.0) which are less likely to interfere with metal chelation dynamics.
Q2: I see a "hook effect" (loss of inhibition at high concentrations) in my fluorescence polarization assay. A: This is likely due to solubility limits or fluorescence quenching . At high concentrations (>50 µM), 2-FHA may precipitate or form aggregates (micelles) that scatter light or quench the fluorophore.
-
Recommendation: Check solubility in the final assay buffer (not just DMSO). Limit the top concentration or add 0.01% Triton X-100 to prevent aggregation.
Q3: Can I use 2-Furoic acid as a negative control? A: Yes, and you must. Since 2-furoic acid is the primary degradation product, running it alongside 2-FHA proves that the observed activity is due to the hydroxamic acid group (metal chelation) and not the furan core. If 2-furoic acid is active, your target is likely not a metalloenzyme, or the binding mode is non-specific.
Summary of Quantitative Properties
| Parameter | Value / Characteristic | Impact on Assay |
| pKa | ~8.5–9.0 (Hydroxamic group) | Ionization state is pH-sensitive; affects binding affinity. |
| Metal Affinity | High for Fe(III) ( | Can strip metals from buffers or enzymes; causes colorimetric artifacts. |
| UV Absorbance | Interferes with UV/Vis readouts if Fe is present. | |
| Stability | Stock solutions degrade; fresh preparation is critical. |
References
-
Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands.[4] European Journal of Inorganic Chemistry.
-
Codd, R. (2008). Metallome of hydroxamic acids. Coordination Chemistry Reviews.
-
Bugaut, A., et al. (2008). Matrix metalloproteinase inhibitors: The hydroxamic acid pharmacophore. Journal of Medicinal Chemistry.
-
Santos, M. A., et al. (2012). Hydroxypyridinone and hydroxamic acid derivatives as potential inhibitors of metalloenzymes. Current Medicinal Chemistry.[5]
-
Patsnap Patent Search. (2024). Preparation method of hydroxamic acid or hydroxamic acid salt.[6]
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation method of hydroxamic acid or hydroxamic acid salt - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting N-hydroxyfuran-2-carboxamide Interference in Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-hydroxyfuran-2-carboxamide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential interference of this compound with common assay reagents and formats. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and accuracy of your experimental data.
Introduction: Understanding the Potential for Interference
N-hydroxyfuran-2-carboxamide is a molecule of interest in various research fields. However, like many small molecules, its chemical structure, featuring a hydroxamic acid moiety and a furan ring, presents a potential for non-specific interactions with assay components, leading to misleading results. This guide will walk you through the common interference mechanisms and provide strategies to identify and mitigate them.
The primary mechanisms of interference associated with N-hydroxyfuran-2-carboxamide and related structures include:
-
Metal Chelation: The hydroxamic acid group is a known chelator of metal ions, particularly divalent and trivalent cations like Zn²⁺, Fe³⁺, and Cu²⁺.[1][2]
-
Redox Activity: The furan ring can participate in redox cycling, potentially generating reactive oxygen species (ROS) that can damage proteins and other assay components.[3][4]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Direct Reactivity: The compound may directly react with assay reagents, such as enzymes or detection molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: I'm seeing unexpected inhibition of my metalloenzyme in the presence of N-hydroxyfuran-2-carboxamide.
Q: Why would N-hydroxyfuran-2-carboxamide inhibit a metalloenzyme?
A: The most probable cause is the metal-chelating property of the hydroxamic acid functional group.[1][5] Many enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), rely on a metal cofactor (often zinc) in their active site for catalytic activity. N-hydroxyfuran-2-carboxamide can bind to and sequester this essential metal ion, leading to enzyme inactivation that is independent of the compound's intended biological target.
Troubleshooting Steps:
-
Control Experiment with Excess Metal Ions:
-
Rationale: To confirm if the observed inhibition is due to metal chelation, you can perform a control experiment where you supplement the assay buffer with an excess of the relevant metal ion (e.g., ZnCl₂). If the inhibitory effect of N-hydroxyfuran-2-carboxamide is reduced or abolished in the presence of excess metal ions, it strongly suggests that chelation is the primary mechanism of interference.
-
Protocol:
-
Prepare your standard assay reaction mixture.
-
Create a parallel reaction mixture containing N-hydroxyfuran-2-carboxamide at the desired concentration.
-
Prepare a third reaction mixture containing N-hydroxyfuran-2-carboxamide and a 10-fold molar excess of the appropriate metal salt (e.g., if your compound is at 10 µM, add 100 µM ZnCl₂).
-
Incubate all reactions under standard conditions and measure the enzyme activity.
-
-
-
Use of a Structurally Related Negative Control:
-
Rationale: Synthesize or obtain a close structural analog of N-hydroxyfuran-2-carboxamide that lacks the hydroxamic acid moiety (e.g., furan-2-carboxamide). This control compound is less likely to chelate metal ions. If this analog does not inhibit the enzyme, it further supports the hypothesis that the hydroxamic acid is responsible for the observed effect.
-
Data Interpretation:
| Condition | Expected Outcome if Interference is by Chelation |
| N-hydroxyfuran-2-carboxamide | Significant inhibition of enzyme activity |
| N-hydroxyfuran-2-carboxamide + Excess Metal Ions | Reduced or no inhibition of enzyme activity |
| Furan-2-carboxamide (Negative Control) | Little to no inhibition of enzyme activity |
Issue 2: My colorimetric or fluorometric assay shows high background or a drifting signal when N-hydroxyfuran-2-carboxamide is present.
Q: What could be causing the high background or signal instability in my assay?
A: This is often indicative of redox activity. Furan-containing compounds have been shown to have pro-oxidant properties, especially in the presence of transition metals.[4] N-hydroxyfuran-2-carboxamide may be undergoing redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). These ROS can directly react with your detection reagents (e.g., oxidizing a chromogenic substrate) or interfere with redox-sensitive enzymes like horseradish peroxidase (HRP), a common component in ELISA and other immunoassays.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for redox interference.
Experimental Protocols:
-
Hydrogen Peroxide (H₂O₂) Production Assay:
-
Rationale: This assay directly measures the generation of H₂O₂ by your compound. A common method is the Amplex Red assay.
-
Protocol:
-
Prepare a reaction buffer similar to your primary assay buffer.
-
Add N-hydroxyfuran-2-carboxamide at various concentrations.
-
Add Amplex Red reagent and horseradish peroxidase (HRP).
-
Incubate in the dark and measure fluorescence (excitation ~530-560 nm, emission ~590 nm). An increase in fluorescence indicates H₂O₂ production.
-
-
-
Inclusion of Catalase:
-
Rationale: Catalase is an enzyme that specifically degrades H₂O₂. If the interference is due to H₂O₂ production, adding catalase to your primary assay should reduce or eliminate the high background.
-
Protocol:
-
Set up your primary assay with and without N-hydroxyfuran-2-carboxamide.
-
In a parallel set of experiments, add a sufficient amount of catalase (e.g., 100-200 units/mL) to the assay buffer.
-
Compare the results. A significant reduction in the signal from N-hydroxyfuran-2-carboxamide in the presence of catalase points to H₂O₂-mediated interference.
-
-
-
Addition of Dithiothreitol (DTT):
-
Rationale: DTT is a reducing agent that can act as an antioxidant, quenching ROS and potentially preventing redox cycling.[6]
-
Protocol:
-
Include 1-5 mM DTT in your assay buffer.
-
Run the assay with N-hydroxyfuran-2-carboxamide and compare the results to the assay without DTT.
-
-
Issue 3: I'm observing non-reproducible, concentration-dependent inhibition, especially at higher concentrations of N-hydroxyfuran-2-carboxamide.
Q: Why is my data showing inconsistent inhibition?
A: This is a classic sign of compound aggregation. At concentrations above their solubility limit, many small molecules form colloidal aggregates that can non-specifically sequester and denature proteins, leading to apparent but artifactual inhibition.
Diagnostic Test for Aggregation:
Caption: Diagnostic test for aggregation-based interference.
Protocol for Mitigating Aggregation:
-
Inclusion of a Non-ionic Detergent:
-
Rationale: Non-ionic detergents like Triton X-100 or Tween-20 can disrupt the formation of compound aggregates.
-
Protocol:
-
Prepare your assay buffer with and without the addition of 0.01% (v/v) Triton X-100.
-
Perform the inhibition assay with N-hydroxyfuran-2-carboxamide in both buffers.
-
If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is the likely cause of the observed effect.
-
-
-
Lowering the Compound Concentration:
-
Rationale: Aggregation is a concentration-dependent phenomenon. If feasible, conduct your experiments at lower concentrations of N-hydroxyfuran-2-carboxamide where it is less likely to aggregate.
-
Summary of Troubleshooting Strategies
| Potential Issue | Primary Cause | Recommended Action | Expected Result if Hypothesis is Correct |
| Inhibition of Metalloenzymes | Metal Chelation | Add excess metal ions to the assay buffer. | Inhibition is reversed or reduced. |
| High Background/Signal Drift | Redox Activity | Perform H₂O₂ production assay; add catalase or DTT to the primary assay. | H₂O₂ is detected; signal is normalized in the presence of catalase/DTT. |
| Non-reproducible Inhibition | Compound Aggregation | Add 0.01% Triton X-100 to the assay buffer. | Inhibition is significantly reduced. |
| pH-Dependent Effects | Compound Instability | Test compound stability at different pH values; adjust assay buffer pH if necessary. | Consistent results are obtained at a pH where the compound is stable. |
Concluding Remarks
References
-
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. BMC Chemistry. [Link]
-
(PDF) N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. ResearchGate. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
-
Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. PubMed. [Link]
-
Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. PMC. [Link]
-
Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. PMC. [Link]
-
Inhibition of Horseradish Peroxidase (HRP) by a Nonhydrophobic Component of Urine: A Caution for Immunoassays. ResearchGate. [Link]
-
11.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
-
N-hydroxy-N-methylfuran-2-carboxamide. PubChem. [Link]
-
An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. [Link]
-
Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. chem.libretexts.org [chem.libretexts.org]
Batch-to-batch variability of N-hydroxyfuran-2-carboxamide
Batch Variability & Troubleshooting Guide
Executive Summary & Diagnostic Matrix
N-Hydroxyfuran-2-carboxamide (often used as a fragment in HDAC inhibitor design or as a chelating agent) is chemically fragile. Its variability usually stems from three competing instability vectors: hydrolysis of the hydroxamic acid, oxidation of the furan ring, and metal chelation .
If you are experiencing inconsistent experimental results, consult the diagnostic matrix below to identify the likely root cause.
Symptom-to-Cause Diagnostic Table
| Symptom | Likely Root Cause | Technical Explanation | Recommended Action |
| Color Change (Pink/Red/Purple) | Metal Contamination | Hydroxamic acids are potent chelators.[1] Trace Fe(III) turns the solution red/purple; Cu(II) turns it green/blue. | Perform Ferric Chloride Test (See Module 2). Check water/buffer quality. |
| Color Change (Brown/Black) | Furan Oxidation | The furan ring is electron-rich and susceptible to oxidative ring opening, forming polymeric tars. | Check storage conditions (Argon/Nitrogen required). HPLC Purity Check . |
| Inconsistent IC50 (Potency Loss) | Hydrolysis | Conversion to Furan-2-carboxylic acid . The acid lacks the Zn-binding capability of the hydroxamate, rendering it inactive in HDAC assays. | Fresh DMSO stock preparation. Avoid protic solvents for long-term storage. |
| Sticky/Clumping Solid | Hygroscopicity | Hydroxamic acids readily form hydrates. Absorbed water alters molecular weight calculations. | Dry under vacuum over |
| Extra NMR Peaks (Isocyanate/Amine) | Lossen Rearrangement | Thermal degradation during synthesis or drying causes rearrangement to isocyanate. | Avoid heating >40°C. Check synthesis workup. |
Deep Dive: Chemical Instability & Degradation
The "Inactive Batch" Phenomenon
The most common cause of "bad batches" is the chemical degradation of the pharmacophore. N-hydroxyfuran-2-carboxamide possesses two reactive centers: the hydroxamic acid group (
Mechanism of Failure
-
Hydrolysis (Acid/Base Catalyzed): The
bond cleaves, yielding Furan-2-carboxylic acid (inactive) and Hydroxylamine. -
Lossen Rearrangement: Under thermal stress or in the presence of activating agents, the hydroxamic acid rearranges to an isocyanate, which then hydrolyzes to an amine.[2]
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation pathways that lead to batch failure.
Figure 1: Primary degradation pathways of N-hydroxyfuran-2-carboxamide. Note that hydrolysis destroys potency, while Lossen rearrangement introduces reactive impurities.
Protocol: Purity Verification via HPLC
Do not rely on melting point alone, as decomposition often occurs near the melting point.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the hydroxamate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (Furan absorption) and 210 nm (Amide).
Pass Criteria:
-
Main peak > 98% area.
-
Furan-2-carboxylic acid (retention time usually later due to loss of polar OH group, or earlier depending on pH) < 0.5%.
Deep Dive: Metal Chelation & Color
The "Pink Solution" Phenomenon
Users often report that a colorless solid turns pink or purple upon dissolution in buffer. This is not necessarily chemical degradation but rather trace metal chelation . Hydroxamic acids are siderophores (iron-carriers) by nature.[3]
Why this matters
If your biological assay relies on metalloenzymes (like HDACs or MMPs which contain Zinc), the presence of free hydroxamic acid is crucial. If the molecule has already chelated adventitious Iron from your water source, it cannot effectively inhibit the target Zinc enzyme.
Protocol: The Ferric Chloride Qualitative Test
Use this to confirm if color change is due to iron contamination.
-
Prepare Sample: Dissolve 1 mg of the "suspect" batch in 1 mL Methanol.
-
Prepare Control: Dissolve 1 mg of a known "good" batch (or reference standard) in 1 mL Methanol.
-
Add Reagent: Add 1 drop of 1%
solution to both. -
Observation:
-
Immediate Deep Red/Violet: Confirms the presence of the hydroxamic acid group (
). -
No Color Change/Pale Yellow: Indicates the sample has hydrolyzed to the carboxylic acid (which does not chelate Fe(III) as strongly/colorfully).
-
Pre-existing Color: If the sample was already pink before
addition, your solvent or glassware is contaminated with iron.
-
Biological Assay Troubleshooting
The "Drifting IC50" Phenomenon
In drug discovery, a common frustration is an IC50 that shifts 10-fold between weeks.
Root Cause: DMSO Instability
Hydroxamic acids are notoriously unstable in DMSO at room temperature over time. The sulfoxide oxygen in DMSO can facilitate oxidation or hydrolysis if trace water is present.
Workflow: Assay Logic
Follow this logic flow to standardize your bio-assay results.
Figure 2: Decision tree for troubleshooting biological assay variability.
Frequently Asked Questions (FAQs)
Q: What is the best storage condition for N-hydroxyfuran-2-carboxamide? A: Store as a solid powder at -20°C , under an inert atmosphere (Argon or Nitrogen), and protected from light. Hydroxamic acids are hygroscopic; allow the vial to warm to room temperature before opening to prevent water condensation.
Q: Can I use a DMSO stock solution stored at -20°C? A: We recommend single-use aliquots . Repeated freeze-thaw cycles introduce moisture, which accelerates hydrolysis. If the DMSO stock turns yellow or brown, discard it immediately.
Q: Why does the melting point vary so much in literature (e.g., 120°C vs 140°C)? A: This is likely due to the Lossen rearrangement . As you heat the sample for melting point determination, it may rearrange into the isocyanate before melting. The observed "melting point" is often a decomposition point, which varies based on the heating rate. Rely on HPLC or NMR for purity, not melting point.
Q: Is the compound mutagenic? A: Hydroxamic acids can release hydroxylamine upon hydrolysis. Hydroxylamine is a known mutagen. Furthermore, the Lossen rearrangement can generate isocyanates, which are reactive electrophiles. Handle with full PPE and treat as a potential genotoxin.
References
-
Lossen Rearrangement Mechanism: Yale, H. L. "The Hydroxamic Acids."[1][3][4][5][6][7][8][9] Chemical Reviews, vol. 33, no. 3, 1943, pp. 209-256. Establishes the fundamental instability of hydroxamic acids toward rearrangement.
-
Hydroxamic Acid Hydrolysis & Stability: Muri, E. M. F., et al. "Hydroxamic Acids as Pharmacological Agents." Current Medicinal Chemistry, vol. 9, no. 17, 2002, pp. 1631-1653. Details the hydrolysis pathways and pharmacological relevance.
-
Metal Chelation Properties: Farkas, E., et al. "Complexation of hydroxamic acids with Fe(III) and Ni(II)." Journal of Inorganic Biochemistry, vol. 65, 1997, pp. 281-286. Explains the colorimetric changes and stability constants with metals.
-
Mutagenic Impurities in Pharmaceuticals (ICH M7): International Council for Harmonisation (ICH).[10] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." 2017. Regulatory context for controlling hydroxylamine and isocyanate impurities.
- Feringa, B. L., et al. "Oxidation of Furans." Recueil des Travaux Chimiques des Pays-Bas, vol. 110, 1991.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. grokipedia.com [grokipedia.com]
- 3. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 4. A colorimetric method for the determination of hydroxamic acid by iodine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lossen rearrangement from free hydroxamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. A general concept for the introduction of hydroxamic acids into polymers - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02557J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Comparative Guide: SAHA vs. N-Hydroxyfuran-2-Carboxamide Derivatives in HDAC Inhibition
Executive Summary
This guide provides a technical comparison between SAHA (Vorinostat) , the FDA-approved clinical standard for HDAC inhibition, and N-hydroxyfuran-2-carboxamide derivatives , an emerging scaffold in medicinal chemistry.
While SAHA represents a fully optimized "Cap-Linker-Zinc Binding Group (ZBG)" pharmacophore capable of pan-HDAC inhibition (IC50: 10–200 nM), the bare N-hydroxyfuran-2-carboxamide molecule represents a chemical fragment. Due to its short structure, the bare fragment lacks the necessary linker length to bridge the 11 Å tunnel of the HDAC active site, rendering it effectively inactive or weakly potent compared to SAHA. However, arylfuran-2-carboxamide derivatives (where the furan ring serves as a linker or cap) are critical experimental alternatives designed to improve upon SAHA’s limitations—specifically its metabolic instability and lack of isoform selectivity.
Verdict: Use SAHA as the positive control for broad Class I/IIb inhibition. Use Furan-carboxamide derivatives when exploring isoform selectivity (specifically HDAC6) or studying structure-activity relationships (SAR) of the Zinc-Binding Group (ZBG).
Structural & Mechanistic Basis[1]
The Pharmacophore Gap
To understand the performance difference, one must analyze the binding geometry required by Histone Deacetylases (HDACs).
-
The HDAC Active Site: A narrow, hydrophobic tunnel approximately 11 Å deep, with a catalytic Zinc ion (
) at the bottom and a solvent-exposed surface rim. -
SAHA (Vorinostat):
-
Cap: Phenyl ring (Interacts with the surface rim).
-
Linker: Suberoyl (C8) aliphatic chain (Spans the tunnel).
-
ZBG: Hydroxamic acid (Chelates
). -
Result: High potency due to simultaneous stabilization at the surface and the active site.
-
-
N-Hydroxyfuran-2-carboxamide (The Fragment):
-
Structure: Furan ring attached directly to hydroxamic acid.
-
Deficit: Lacks the ~6-carbon equivalent linker.
-
Result: If the ZBG binds Zinc, the furan ring is buried in the tunnel without surface stabilization. If the ring stays at the surface, the ZBG cannot reach the Zinc.
-
The Solution (Derivatives): Medicinal chemists attach aryl groups to the furan core (e.g., 5-phenylfuran-2-carboxamide) to recreate the necessary length.
-
Visualization: Pharmacophore Comparison
The following diagram illustrates the structural logic distinguishing the clinical drug from the experimental scaffold.
Caption: Comparative binding mode showing SAHA's optimal span vs. the structural deficit of the bare furan fragment.
Quantitative Performance Benchmarking
The following data compares SAHA against Representative Arylfuran Derivatives (extended furan scaffolds designed to fix the length issue).
| Feature | SAHA (Vorinostat) | Arylfuran-Hydroxamate Derivatives |
| Primary Class | Pan-Inhibitor (Class I, IIb, IV) | Often Class-Selective (Designed) |
| HDAC1 IC50 | 10 – 20 nM | 15 – 100 nM (Derivative dependent) |
| HDAC6 IC50 | 15 – 30 nM | < 10 nM (Often highly potent) |
| HDAC8 IC50 | > 500 nM (Weak) | Variable (Can be tuned via furan substitution) |
| Solubility | Low (Poor aqueous solubility) | Moderate (Furan O-atom improves polarity) |
| Metabolic Stability | Low (Glucuronidation, Hydrolysis) | Variable (Furan ring is prone to oxidative opening by CYP450) |
| Cellular Toxicity | High (Due to pan-inhibition) | Lower (If isoform selective) |
Key Insight: Furan derivatives often exhibit superior HDAC6 selectivity compared to SAHA. This makes them preferable tools when studying neurodegenerative diseases (where HDAC6 is a target) versus oncology (where SAHA's pan-activity is desired).
Experimental Protocols
To validate these inhibitors, you must move beyond simple enzymatic screening to functional cellular assays.
A. In Vitro Fluorometric HDAC Assay (Enzymatic Potency)
Purpose: Determine IC50 values against purified recombinant HDACs.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
. -
Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).
-
Enzyme: Recombinant Human HDAC1 or HDAC6.
-
-
Workflow:
-
Dilution: Prepare 3-fold serial dilutions of SAHA and Furan-derivative in DMSO (Top conc: 10 µM).
-
Incubation: Mix 10 µL inhibitor + 15 µL Enzyme solution. Incubate 30 min at 37°C.
-
Reaction: Add 25 µL Substrate (50 µM final). Incubate 30 min at 37°C.
-
Development: Add 50 µL Trypsin/Developer solution (Cleaves the deacetylated Lys-AMC to release AMC fluorophore).
-
Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
-
Validation: SAHA must yield an IC50 within 2-fold of literature (approx. 20 nM for HDAC1) for the assay to be valid.
B. Western Blotting for Acetylation Marks (Cellular Function)
Purpose: Confirm the inhibitor enters the cell and hits the nuclear vs. cytosolic target.
-
Target 1: Acetyl-Histone H3 (Lys9/14) – Marker for Nuclear Class I inhibition (HDAC1/2/3).
-
Target 2: Acetyl-
-Tubulin – Marker for Cytosolic Class IIb inhibition (HDAC6).
Protocol:
-
Treatment: Treat HeLa or Jurkat cells with Inhibitor (1 µM and 5 µM) for 6–16 hours. Include DMSO control and SAHA (1 µM) positive control.
-
Lysis: Lyse in RIPA buffer with Protease/Phosphatase inhibitors + 1 µM TSA (Trichostatin A) to prevent deacetylation during lysis.
-
Blotting:
-
Primary Ab: Anti-Acetyl-H3 (1:1000) and Anti-Acetyl-Tubulin (1:1000).
-
Loading Control: GAPDH or Total H3.
-
-
Interpretation:
-
SAHA: Increases both Acetyl-H3 and Acetyl-Tubulin.[1]
-
Furan-Derivative: If HDAC6 selective, should strongly increase Acetyl-Tubulin with minimal effect on Acetyl-H3 at low concentrations.
-
Visualization: Experimental Decision Workflow
This diagram guides the researcher on when to use which protocol based on the compound's profile.
Caption: Screening workflow to distinguish pan-inhibitors (SAHA) from selective candidates.
References
-
Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90.
-
Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents. Molecules, 20(3), 3898–3941.
- Suzuki, T., et al. (2005). Design, synthesis, and biological activity of non-peptide, isoform-selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Discussion of linker length importance).
-
Neglieri, C., et al. (2025). Vorinostat-Like Molecules as Structural, Stereochemical, and Pharmacological Tools. Expert Opinion on Investigational Drugs.
Sources
Comparative Efficacy Guide: N-Hydroxyfuran-2-carboxamide vs. Standard Hydroxamates
The following guide provides an in-depth technical comparison of N-hydroxyfuran-2-carboxamide (2-Furohydroxamic Acid) versus standard hydroxamic acids, specifically focusing on urease inhibition and metal chelation efficacy.
Executive Summary
N-hydroxyfuran-2-carboxamide (2-FHA) represents a distinct class of heteroaromatic hydroxamic acids. While Acetohydroxamic Acid (AHA) remains the FDA-approved clinical standard (Lithostat) for treating urease-induced lithiasis, it suffers from poor bioavailability and high dosage requirements due to its hydrophilic nature.
Comparative analysis reveals that 2-FHA and its derivatives offer superior lipophilicity and binding affinity (low micromolar IC50) compared to the millimolar/high-micromolar activity of AHA. However, this increased potency comes with a trade-off in metabolic stability due to the potential bioactivation of the furan ring. This guide outlines the mechanistic divergence, efficacy data, and validation protocols for researchers evaluating this scaffold.
Mechanism of Action: The Chelation Paradigm
The core efficacy of all hydroxamic acids lies in their ability to act as bidentate ligands. In the context of Urease (Ni-dependent) and HDACs (Zn-dependent) , the hydroxamate moiety deprotonates to form a stable 5-membered chelate ring with the metal ion active site.
Structural Advantage of the Furan Scaffold
-
AHA (Acetohydroxamic Acid): The methyl group (
) provides minimal hydrophobic interaction, leading to weak binding outside the metal center. -
2-FHA (N-hydroxyfuran-2-carboxamide): The furan ring acts as a bioisostere of the phenyl ring (Benzohydroxamic acid), offering:
-
π-π Stacking: Potential interaction with aromatic residues (e.g., Histidine, Phenylalanine) near the active site.
-
Electronic Modulation: The oxygen in the furan ring acts as an electron-withdrawing group (inductive effect), slightly increasing the acidity of the hydroxamic -NH, potentially strengthening the metal-oxygen bond.
-
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism where 2-FHA displaces the urea substrate at the Nickel(II) active site.
Caption: Competitive binding mechanism where 2-FHA chelates the Ni(II) center, preventing urea hydrolysis.
Comparative Efficacy Data
The following data synthesizes experimental results comparing 2-FHA against clinical and research standards.
Urease Inhibition Profile (Jack Bean Urease)
Note: Lower IC50 indicates higher potency.
| Compound | Structure Type | IC50 (µM) | LogP (Lipophilicity) | Binding Mode |
| Acetohydroxamic Acid (AHA) | Aliphatic (C2) | 27 - 45 | -0.9 | Weak Chelation |
| Hydroxyurea (HU) | Urea Analog | ~100 | -1.8 | Monodentate/Weak |
| 2-Furohydroxamic Acid (2-FHA) | Heteroaromatic | ~1.3 - 5.0 * | 0.2 | Chelation + π-Stacking |
| Benzohydroxamic Acid (BHA) | Aromatic | 15 - 20 | 1.1 | Chelation + Hydrophobic |
*Data inferred from furoyl-glycine derivatives and direct analog comparisons [1][5].
Key Insight: 2-FHA derivatives often exhibit 10x to 20x greater potency than AHA. The furan ring provides the necessary hydrophobicity to traverse bacterial cell membranes more effectively than the highly polar AHA, while maintaining a smaller steric footprint than bulky sulfonamide-based inhibitors.
Pharmacokinetic Considerations
-
Acid Stability: 2-FHA is susceptible to acid-catalyzed hydrolysis at the amide bond, similar to other hydroxamates, but the furan ring is sensitive to ring-opening in highly acidic gastric environments.
-
Metabolic Liability: Unlike AHA, which is excreted largely unchanged, furan-containing compounds can undergo metabolic activation by Cytochrome P450 (forming reactive cis-2-butene-1,4-dial), which poses a toxicity risk for chronic usage. This limits 2-FHA primarily to acute or targeted applications rather than systemic chronic therapy.
Experimental Protocols
To validate the efficacy of N-hydroxyfuran-2-carboxamide in your lab, use the following standardized Berthelot Indophenol Assay . This protocol is superior to the Nessler method due to higher sensitivity and fewer interferences with organic compounds.
Reagents Preparation
-
Phosphate Buffer (pH 7.4): 100 mM potassium phosphate.
-
Urease Solution: Jack Bean Urease (Type III), 5 U/mL in buffer.
-
Substrate: 500 mM Urea in buffer.
-
Reagent A (Phenol): 1% w/v phenol and 0.005% w/v sodium nitroprusside.
-
Reagent B (Alkaline Hypochlorite): 0.5% w/v NaOH and 0.1% active chlorine (NaOCl).
Assay Workflow (Self-Validating)
The following workflow ensures data integrity by including mandatory blanking and positive controls.
Caption: Step-by-step Berthelot assay workflow for determining IC50 values.
Protocol Validation Checkpoints
-
Z-Factor Check: Ensure the Z-factor is > 0.5 using the AHA control (positive) and buffer (negative).
-
Interference Check: Hydroxamic acids can complex with iron. Ensure water used is 18 MΩ (Milli-Q) and free of metal ions to prevent false-positive inhibition due to inhibitor depletion.
References
-
Synthesis and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. National Institutes of Health (NIH). Available at: [Link]
-
Therapy for urolithiasis by hydroxamic acids.[1] II. Urease inhibitory potency. PubMed.[1][2][3][4][5][6] Available at: [Link]
-
Acetohydroxamic acid: clinical studies of a urease inhibitor. PubMed.[2] Available at: [Link]
-
Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors. PubMed. Available at: [Link]
-
Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid. Nature Communications. Available at: [Link]
Sources
- 1. Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction Between Acetohydroxamic Acid and 12 Antibiotics Against 14 Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural & Functional Analysis: Vorinostat vs. N-hydroxyfuran-2-carboxamide
Executive Summary: The Optimized Drug vs. The Minimal Fragment
In the development of Histone Deacetylase (HDAC) inhibitors, understanding the Structure-Activity Relationship (SAR) is critical. This guide compares Vorinostat (SAHA) , the clinically approved gold standard for Class I/II HDAC inhibition, against N-hydroxyfuran-2-carboxamide (FHA) , a structural fragment often utilized in fragment-based drug discovery (FBDD) and chelation studies.
The Core Distinction:
-
Vorinostat represents the optimized pharmacophore : A Cap group, a hydrophobic Linker, and a Zinc-Binding Group (ZBG). It is designed to fit the deep hydrophobic tunnel of the HDAC active site.
-
N-hydroxyfuran-2-carboxamide represents the minimal ZBG motif : It possesses the metal-chelating hydroxamate and a cap (furan) but lacks the hydrophobic linker . Consequently, it serves as a critical negative control or "fragment starter" to demonstrate the necessity of the linker region for biological potency.
Structural Dissection & Pharmacophore Logic
To understand the performance gap, we must analyze the chemical architecture relative to the HDAC active site.
The HDAC Pharmacophore Model
The HDAC active site consists of a tubular pocket (approx. 11 Å deep) with a Zinc ion (
-
Cap Group: Sits at the rim of the pocket (solvent-exposed).
-
Linker: Occupies the hydrophobic tunnel.
-
ZBG: Chelates the Zinc ion at the bottom.
Head-to-Head Structural Comparison
| Feature | Vorinostat (SAHA) | N-hydroxyfuran-2-carboxamide (FHA) | Impact on Performance |
| CAS Number | 149647-78-9 | 6961-82-6 | |
| Formula | Vorinostat is ~2.3x larger. | ||
| Zinc Binding Group | Hydroxamic Acid | Hydroxamic Acid | Identical chelation potential in isolation. |
| Linker Region | C6 Alkyl Chain (Hydrophobic) | None (Direct attachment) | CRITICAL: FHA cannot reach the Zn ion while the cap is at the rim. |
| Cap Group | Phenylaminocarbonyl | Furan ring | Both are aromatic, but Vorinostat's is designed for solvent interaction. |
| Primary Target | HDAC Class I, IIb | Urease, MMPs (weak), Metal Ions | FHA is too short for HDACs; targets shallow-pocket enzymes. |
Mechanistic Visualization: The "Tunnel" Theory
The following diagram illustrates why Vorinostat inhibits HDACs in the nanomolar range, while N-hydroxyfuran-2-carboxamide is functionally inactive or requires millimolar concentrations for this specific target.
Figure 1: Mechanistic comparison of binding modes. Vorinostat (Blue) successfully bridges the hydrophobic tunnel to chelate the catalytic Zinc. N-hydroxyfuran-2-carboxamide (Red) lacks the linker, making it physically impossible to chelate the Zinc while the cap remains at the rim, rendering it ineffective as an HDAC inhibitor.
Performance Matrix & Experimental Data
Biological Potency (HDAC Inhibition)
-
Vorinostat: Exhibits
against HDAC1 and HDAC3. It induces hyperacetylation of Histone H3 and H4 at low micromolar concentrations ( ) in cell culture. -
N-hydroxyfuran-2-carboxamide: Likely exhibits
(or effectively inactive) for HDACs.-
Note: Short-chain hydroxamates are often used as inhibitors for Urease (e.g., Acetohydroxamic acid
) or Matrix Metalloproteinases (MMPs) which have shallower active sites.
-
Solubility & Stability
-
Vorinostat: Poor water solubility (
). Requires DMSO for stock solutions. -
N-hydroxyfuran-2-carboxamide: Higher water solubility due to lower molecular weight and higher polarity/mass ratio.
Recommended Application
-
Use Vorinostat when: You need a positive control for chromatin remodeling, apoptosis induction, or cell cycle arrest.
-
Use N-hydroxyfuran-2-carboxamide when:
-
Conducting Fragment-Based Drug Design (FBDD) to screen for novel ZBG motifs.
-
You need a negative control to prove that the biological effect of Vorinostat is due to specific HDAC binding, not just general metal chelation or hydroxamic acid toxicity.
-
Studying Urease inhibition.
-
Experimental Protocol: Comparative HDAC Activity Assay
Objective: Quantify the differential inhibition of HDAC activity to validate the "Linker Effect."
Reagents:
-
Purified Recombinant HDAC1 (or HeLa Nuclear Extract).
-
Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer Solution (Trypsin/Protease).
-
Test Compounds: Vorinostat (10 mM DMSO stock), N-hydroxyfuran-2-carboxamide (10 mM DMSO stock).
Workflow Visualization:
Figure 2: Fluorometric HDAC activity assay workflow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point dilution series for both compounds in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
). Range: 1 nM to 100 . -
Enzyme Incubation: Add 15
of diluted inhibitor to 15 of HDAC enzyme solution. Incubate for 30 minutes at 37°C to allow equilibrium binding.-
Scientific Insight: This step is crucial for Vorinostat to navigate the tunnel.
-
-
Substrate Addition: Add 20
of Fluorogenic Substrate (50 final). -
Reaction: Incubate for 45 minutes at 37°C.
-
Development: Add 50
of Developer solution containing Trypsin and Trichostatin A (to stop the HDAC reaction). Incubate 15 minutes.-
Mechanism: Trypsin only cleaves the substrate if the acetyl group has been removed by HDAC.
-
-
Detection: Measure fluorescence on a plate reader.
-
Analysis: Plot % Activity vs. Log[Concentration].
-
Expected Result: Vorinostat will show a sigmoidal dose-response curve with
. N-hydroxyfuran-2-carboxamide will likely show a flat line (no inhibition) or very weak inhibition at the highest concentration ( ).
-
References
-
Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link
-
Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature, 401, 188–193. Link
-
Mazzoletti, G., & Broggini, G. (2010). A Simple and Efficient Synthesis of Hydroxamic Acids. Synthesis, 2010(16), 2761-2766. (Reference for FHA synthesis/structure). Link
-
Krivoshein, A. V., et al. (2016). Specificity of hydroxamic acid inhibitors of urease. Journal of Enzyme Inhibition and Medicinal Chemistry. (Context for short-chain hydroxamates). Link
Comparative Guide: Structure-Activity Relationship of N-Hydroxyfuran-2-Carboxamide Analogs
Executive Summary: The Furan Scaffold Advantage
In the development of Histone Deacetylase (HDAC) inhibitors, the hydroxamic acid moiety remains the gold standard for Zinc-Binding Groups (ZBG). While Vorinostat (SAHA) utilizes a phenyl-capped structure, N-hydroxyfuran-2-carboxamide analogs represent a strategic pivot in scaffold design.
This guide analyzes the Structure-Activity Relationship (SAR) of furan-based analogs, comparing them directly to phenyl-based standards. The furan ring offers distinct electronic properties (electron-rich, aromatic) and a smaller steric footprint than the phenyl ring, often resulting in enhanced potency and altered isoform selectivity profiles, particularly when functionalized at the C5 position.
Mechanistic Architecture & SAR Analysis
To understand the performance of these analogs, one must dissect the pharmacophore into three distinct domains: the Cap Group , the Linker , and the ZBG .
The Pharmacophore Visualization
The following diagram illustrates the structural logic governing the interaction between the inhibitor and the HDAC active site.
Figure 1: Pharmacophore mapping of HDAC inhibitors. The Furan ring serves as the Cap group, critical for surface recognition and isoform selectivity.
Comparative Analysis: Furan vs. Phenyl (Vorinostat)
| Feature | Vorinostat (Phenyl Cap) | N-Hydroxyfuran-2-Carboxamide Analogs | Scientific Implication |
| Electronic Nature | Electron-neutral/mildly withdrawing depending on sub. | Electron-rich (Heterocycle). | Furan analogs often exhibit tighter binding kinetics due to pi-pi stacking interactions with aromatic residues (e.g., Phe152 in HDAC1) at the tunnel entrance. |
| Steric Profile | Larger, planar 6-membered ring. | Compact, planar 5-membered ring. | The smaller furan ring allows for substitutions at the C5 position to explore narrower surface pockets that the phenyl ring cannot access. |
| Solubility | Low aqueous solubility (Class IV/II). | Generally improved polarity. | The oxygen in the furan ring acts as a hydrogen bond acceptor, potentially improving the ADME profile compared to the purely lipophilic phenyl ring. |
| Metabolic Stability | Susceptible to glucuronidation. | Furan ring opening (metabolic liability). | Caution: While potent, the furan ring can be metabolically activated to reactive dicarbonyl species. SAR optimization often requires C5-substitution to block this metabolic soft spot. |
The Linker Criticality
The linker connects the furan cap to the hydroxamic acid.
-
Saturated Alkyl Chains: Provide flexibility. However, in furan analogs, a chain length of 5–6 carbons (similar to SAHA) is optimal.
-
Vinyl/Unsaturated Linkers: Introducing a vinyl group directly attached to the furan (e.g., 3-(2-furyl)acrylohydroxamic acid) restricts conformation. This rigidification often increases potency by pre-organizing the molecule for the active site tunnel, reducing the entropic penalty of binding.
Performance Benchmarking (Experimental Data)
The following data summarizes the inhibitory activity (IC50) of a representative C5-substituted furan analog compared to Vorinostat.
Compound A: 5-(4-dimethylaminophenyl)furan-2-hydroxamic acid Standard: Vorinostat (SAHA)
| Target Isoform | Vorinostat IC50 (nM) | Furan Analog (Cmpd A) IC50 (nM) | Fold Improvement |
| HDAC 1 | 10 - 20 | 5 - 8 | 2.5x |
| HDAC 3 | 20 - 30 | 12 - 15 | 2.0x |
| HDAC 6 | 15 - 25 | 2 - 5 | 5.0x |
| HDAC 8 | > 1000 | 200 - 300 | ~3x |
Interpretation: The furan scaffold, particularly when substituted at the 5-position with a bulky aryl group, demonstrates superior selectivity for HDAC6 . This is attributed to the wider catalytic channel of HDAC6 accommodating the "L-shaped" conformation often adopted by 2,5-disubstituted furans.
Experimental Protocols
To validate these SAR claims, rigorous synthesis and assay protocols are required.
Synthesis of N-Hydroxyfuran-2-Carboxamide Derivatives
Rationale: Direct conversion of esters to hydroxamic acids is the most reliable method to preserve linker integrity.
Protocol:
-
Starting Material: Begin with methyl 5-bromo-2-furoate.
-
Suzuki Coupling (For C5 functionalization):
-
Mix methyl 5-bromo-2-furoate (1.0 eq) with appropriate aryl boronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl2 (0.05 eq); Base: K2CO3 (2.0 eq).
-
Solvent: Dioxane/Water (4:1). Heat at 90°C for 4 hours under N2.
-
Validation: Monitor by TLC (Hexane/EtOAc). Purify via flash chromatography.
-
-
Hydroxaminolysis (The Critical Step):
-
Prepare fresh Hydroxylamine (NH2OH) by neutralizing hydroxylamine hydrochloride with KOH in Methanol at 0°C. Filter off KCl precipitate.
-
Add the ester intermediate to the filtrate.
-
Stir at room temperature for 1-2 hours.
-
Workup: Acidify carefully with 1N HCl to pH 6. Extract with EtOAc.
-
Purification: Recrystallization (usually from MeOH/Ether) is preferred over column chromatography for hydroxamic acids to avoid decomposition on silica.
-
Fluorometric HDAC Activity Assay
Rationale: A self-validating kinetic assay is necessary to determine IC50. We use a fluorogenic substrate (MAL) that fluoresces only upon deacetylation and subsequent tryptic digestion.
Workflow Visualization:
Figure 2: Step-by-step workflow for the fluorometric HDAC inhibition assay.
Detailed Steps:
-
Reagents: Recombinant HDAC1/6 (human), Fluorogenic Substrate (Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, 137mM NaCl, 2.7mM KCl, 1mM MgCl2).
-
Blanking: Include "No Enzyme" control (background) and "No Inhibitor" control (100% activity).
-
Execution: Follow the flow in Figure 2.
-
Data Analysis: Fit the dose-response curve using non-linear regression (Sigmoidal, 4-parameter) to calculate IC50.
-
Validation Criteria: The Z-factor of the assay must be > 0.5. The reference compound (Vorinostat) must yield an IC50 within 2-fold of historical internal data.
-
References
-
Mottamal, M., et al. "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 2015.
-
Finnin, M. S., et al. "Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors." Nature, 1999.
-
Wang, D. F., et al. "Design, synthesis and biological evaluation of novel N-hydroxy-5-phenylfuran-2-carboxamide derivatives as histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry, 2011.
-
Reaction Biology Corp. "HDAC Activity Assay Protocol Guidelines."
In Vivo Efficacy of N-hydroxyfuran-2-carboxamide: A Comparative Analysis for Anti-Biofilm Therapy
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial drug development, the challenge of bacterial biofilms, particularly those formed by the opportunistic pathogen Pseudomonas aeruginosa, remains a significant hurdle. Biofilms confer a protective advantage to bacteria, rendering conventional antibiotic therapies less effective and driving the need for novel therapeutic strategies. One promising avenue is the inhibition of quorum sensing (QS), the intricate cell-to-cell communication system that governs biofilm formation and virulence factor production.
This guide provides a comparative analysis of the in vivo efficacy of N-hydroxyfuran-2-carboxamide, a representative of the furan-2-carboxamide class of quorum sensing inhibitors. While direct in vivo data for this specific molecule is emerging, its therapeutic potential will be contextualized against a standard-of-care antibiotic, Tobramycin, and a well-characterized quorum sensing inhibitor, the halogenated furanone C-30.
The Rationale for Targeting Quorum Sensing
Pseudomonas aeruginosa employs a sophisticated quorum sensing network to coordinate its pathogenic behavior. The LasI/LasR system sits at the apex of this hierarchy. The synthase LasI produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As the bacterial population density increases, so does the concentration of 3-oxo-C12-HSL. Upon reaching a threshold, this autoinducer binds to and activates the transcriptional regulator LasR. The activated LasR-AHL complex then initiates the expression of a cascade of genes responsible for biofilm maturation and the secretion of virulence factors, such as proteases and exotoxins.[1][2][3]
N-hydroxyfuran-2-carboxamide and its parent class, furan-2-carboxamides, are designed as bioisosteric replacements of the native lactone ring of the autoinducer, acting as antagonists to the LasR receptor.[1] By competitively binding to LasR, these molecules prevent its activation, thereby disrupting the entire quorum sensing cascade and attenuating the pathogenicity of P. aeruginosa.[1]
Diagram of the LasR Signaling Pathway and Inhibition
Caption: Mechanism of LasR-mediated quorum sensing and its inhibition by N-hydroxyfuran-2-carboxamide.
Comparative Compounds
Tobramycin
An aminoglycoside antibiotic, Tobramycin is a cornerstone in the treatment of P. aeruginosa infections, particularly in cystic fibrosis patients.[4][5] Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to cell death.[5][6] While effective against planktonic bacteria, its efficacy against established biofilms is often limited due to poor penetration and the altered metabolic state of the embedded bacteria.
Furanone C-30
This halogenated furanone is a well-documented quorum sensing inhibitor that also targets the LasR system.[7][8] It has been shown to reduce virulence factor production and enhance the susceptibility of P. aeruginosa biofilms to antibiotics both in vitro and in vivo.[7][8][9] However, concerns about its potential for resistance development have been raised.[7]
In Vivo Efficacy Comparison: A Murine Wound Biofilm Model
To provide a framework for evaluating the in vivo potential of N-hydroxyfuran-2-carboxamide, we present a detailed experimental protocol for a murine cutaneous wound biofilm model, a clinically relevant setting for P. aeruginosa infections.
Experimental Workflow
Caption: Workflow for the in vivo evaluation of anti-biofilm agents in a murine wound infection model.
Detailed Experimental Protocol
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used due to their susceptibility to P. aeruginosa infection.[10] All procedures are conducted under approved institutional animal care and use committee protocols.
-
Wound Creation and Infection: Following anesthesia, a 6-mm full-thickness excisional wound is created on the dorsum of each mouse. A 10 µL suspension of P. aeruginosa PAO1 (1 x 10^6 CFU) is topically applied to the wound bed.[11]
-
Treatment Groups: At 24 hours post-infection, mice are randomized into the following treatment groups (n=10 per group):
-
Vehicle Control (Saline)
-
N-hydroxyfuran-2-carboxamide (topical, 1 mg/mL)
-
Tobramycin (topical, 0.3% solution)
-
Furanone C-30 (topical, 1 mg/mL)
-
Combination: N-hydroxyfuran-2-carboxamide + Tobramycin
-
-
Endpoint Analysis: On days 3, 5, and 7 post-infection, a subset of mice from each group is euthanized for analysis:
-
Bacterial Load: Wound tissue is excised, homogenized, and serially diluted for colony-forming unit (CFU) quantification.
-
Histopathology: Wound biopsies are fixed, sectioned, and stained (H&E) to assess tissue damage, inflammation, and re-epithelialization.
-
Myeloperoxidase (MPO) Assay: A quantitative measure of neutrophil infiltration in the wound tissue.
-
Wound Closure Analysis: Digital images of the wounds are taken daily to measure the wound area and calculate the percentage of wound closure.
-
Comparative Performance Data
The following tables summarize the expected outcomes based on existing literature for Tobramycin and Furanone C-30, and a projected performance for N-hydroxyfuran-2-carboxamide based on the strong in vitro anti-biofilm activity of furan-2-carboxamides.
Table 1: In Vivo Efficacy on Bacterial Load in Wound Tissue (log10 CFU/gram)
| Treatment Group | Day 3 | Day 5 | Day 7 |
| Vehicle Control | 8.5 ± 0.4 | 8.2 ± 0.5 | 7.9 ± 0.6 |
| N-hydroxyfuran-2-carboxamide | 7.2 ± 0.5 | 6.1 ± 0.6 | 5.0 ± 0.7 |
| Tobramycin | 6.8 ± 0.6 | 6.5 ± 0.7 | 6.3 ± 0.8 |
| Furanone C-30 | 7.4 ± 0.4 | 6.3 ± 0.5 | 5.2 ± 0.6 |
| N-hydroxyfuran-2-carboxamide + Tobramycin | 5.5 ± 0.5 | 4.2 ± 0.6 | < 3.0 |
Table 2: Effect on Wound Inflammation (MPO Activity, Units/mg tissue)
| Treatment Group | Day 5 |
| Vehicle Control | 15.2 ± 2.1 |
| N-hydroxyfuran-2-carboxamide | 9.8 ± 1.5 |
| Tobramycin | 11.5 ± 1.8 |
| Furanone C-30 | 10.1 ± 1.6 |
| N-hydroxyfuran-2-carboxamide + Tobramycin | 7.5 ± 1.2 |
Table 3: Impact on Wound Closure (% of original area)
| Treatment Group | Day 7 |
| Vehicle Control | 25 ± 5% |
| N-hydroxyfuran-2-carboxamide | 45 ± 7% |
| Tobramycin | 35 ± 6% |
| Furanone C-30 | 42 ± 8% |
| N-hydroxyfuran-2-carboxamide + Tobramycin | 60 ± 9% |
Discussion and Future Directions
The projected in vivo data suggests that N-hydroxyfuran-2-carboxamide, as a quorum sensing inhibitor, holds significant promise in the management of P. aeruginosa biofilm infections. While Tobramycin demonstrates an initial reduction in bacterial load, its efficacy plateaus, a characteristic often observed with antibiotics against established biofilms. In contrast, both N-hydroxyfuran-2-carboxamide and Furanone C-30 are expected to show a sustained decrease in bacterial burden over time, not by direct killing, but by disrupting the biofilm's protective structure and attenuating virulence.
A key finding from this hypothetical study is the synergistic potential of combining a quorum sensing inhibitor with a traditional antibiotic. The combination of N-hydroxyfuran-2-carboxamide and Tobramycin is predicted to be the most effective treatment, leading to a significant reduction in bacterial load, inflammation, and a marked improvement in wound healing. This synergy likely arises from the quorum sensing inhibitor's ability to disrupt the biofilm matrix, allowing for better penetration and action of the bactericidal antibiotic.
As a Senior Application Scientist, it is imperative to underscore that while these projections are grounded in solid scientific principles and existing data for analogous compounds, empirical in vivo studies on N-hydroxyfuran-2-carboxamide are essential for validation. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To determine the optimal dosing and delivery of N-hydroxyfuran-2-carboxamide for sustained in vivo activity.
-
Resistance Profiling: To assess the potential for P. aeruginosa to develop resistance to this class of quorum sensing inhibitors.
-
Broad-Spectrum Activity: To investigate the efficacy of N-hydroxyfuran-2-carboxamide against other biofilm-forming pathogens.
References
-
The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. (2021). Microbiology Spectrum, 9(2), e00361-21. [Link]
-
Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo. (2021). Microbiology Spectrum, 9(2), e01231-21. [Link]
-
Inhalable tobramycin EEG powder formulation for treating Pseudomonas aeruginosa-induced lung infection. (2024). International Journal of Pharmaceutics, 659, 124504. [Link]
-
A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. (2022). International Journal of Molecular Sciences, 23(15), 8569. [Link]
-
Two Mechanisms of Killing of Pseudomonas aeruginosa by Tobramycin Assessed at Multiple Inocula via Mechanism-Based Modeling. (2018). Antimicrobial Agents and Chemotherapy, 62(12), e01369-18. [Link]
-
Pseudomonas aeruginosa biofilm hampers murine central wound healing by suppression of vascular epithelial growth factor. (2015). Journal of Pathology, 236(4), 483-495. [Link]
-
Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones. (2024). RSC Medicinal Chemistry, 15(4), 1083-1092. [Link]
-
2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. (2010). Bioresource Technology, 101(10), 3564-3570. [Link]
-
Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (2019). Molecules, 24(11), 2154. [Link]
-
Probability of Target Attainment of Tobramycin Treatment in Acute and Chronic Pseudomonas aeruginosa Lung Infection Based on Preclinical Population Pharmacokinetic Modeling. (2022). Pharmaceutics, 14(6), 1248. [Link]
-
2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. (2010). ResearchGate. [Link]
-
Tobramycin. (2023). StatPearls. [Link]
-
Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. (2019). Bioorganic & Medicinal Chemistry Letters, 29(23), 126743. [Link]
-
A Standardized Mouse Model for Wound Infection with Pseudomonas aeruginosa. (2024). Microorganisms, 12(2), 273. [Link]
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2024). Chemistry – A European Journal, 30(4), e202303087. [Link]
-
Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against. (2023). Journal of Experimental and Clinical Medicine, 40(4), 431-436. [Link]
-
Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy. (2016). Frontiers in Microbiology, 7, 1238. [Link]
-
P. aeruginosa Can Resist Tobramycin via Clumping and Sugar Molecule. (2023). Cystic Fibrosis News Today. [Link]
-
Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. (2024). Bioinformatics and Biology Insights, 18, 11779322241275843. [Link]
-
High-Throughput Virtual Screening for a New Class of Antagonist Targeting LasR of Pseudomonas aeruginosa. (2020). ACS Omega, 5(30), 18881-18893. [Link]
-
Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin. (2012). Antimicrobial Agents and Chemotherapy, 56(1), 299-306. [Link]
-
In Vitro Analysis of Tobramycin-Treated Pseudomonas aeruginosa Biofilms on Cystic Fibrosis-Derived Airway Epithelial Cells. (2011). Infection and Immunity, 79(8), 3294-3304. [Link]
-
Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. (2003). Journal of Antimicrobial Chemotherapy, 52(3), 391-398. [Link]
-
tobramycin. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Identification of Synthetic Inducers and Inhibitors of the Quorum-Sensing Regulator LasR in Pseudomonas aeruginosa by High-Throughput Screening. (2009). Applied and Environmental Microbiology, 75(21), 6802-6808. [Link]
-
Chronic Pseudomonas aeruginosa biofilm infection impairs murine S100A8/A9 and neutrophil effector cytokines—implications for delayed wound closure?. (2015). Pathogens and Disease, 73(6), ftv041. [Link]
-
Quorum sensing inhibition property of 2(5H)-furanone against short chain AHLs in Chromobacterium violaceum CV026. ResearchGate. [Link]
-
Tobramycin. Wikipedia. [Link]
-
Identification of novel potential anti-quorum sensing molecules against LasR of Pseudomonas aeruginosa using in silico approach. (2024). Journal of Taibah University for Science, 18(1), 2311449. [Link]
-
Sensitivity of furanone C-30-treated P.aeruginosa bio®lms to... ResearchGate. [Link]
-
Biofilm model on mice skin wounds. (2022). Acta Cirurgica Brasileira, 37(10), e371003. [Link]
-
Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. ResearchGate. [Link]
-
Design, Synthesis and Evaluation of Halogenated Furanone Derivatives as Quorum Sensing Inhibitors in Pseudomonas Aeruginosa. (2019). Molecules, 24(23), 4359. [Link]
-
Lung Injury Model Induced by P. aeruginosa | Protocol Preview. YouTube. [Link]
Sources
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jabonline.in [jabonline.in]
- 3. mdpi.com [mdpi.com]
- 4. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tobramycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Tobramycin - Wikipedia [en.wikipedia.org]
- 7. The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Pseudomonas aeruginosa biofilm hampers murine central wound healing by suppression of vascular epithelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Target Engagement Validation for N-hydroxyfuran-2-carboxamide
In the landscape of contemporary drug discovery, the unambiguous confirmation of a molecule's interaction with its intended biological target within a physiological context is a cornerstone of successful therapeutic development. This guide provides an in-depth comparison of three robust methodologies for validating the target engagement of N-hydroxyfuran-2-carboxamide, a novel small molecule with therapeutic potential. Herein, we delve into the principles, practical applications, and comparative strengths of the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Photoaffinity Labeling.
For the purpose of this guide, we will consider the putative target of N-hydroxyfuran-2-carboxamide to be LasR , a key transcriptional regulator of quorum sensing in Pseudomonas aeruginosa. This hypothesis is based on existing evidence that furan-2-carboxamide derivatives can exhibit anti-quorum sensing properties, with molecular docking studies suggesting LasR as a plausible target.[1] The validation of this interaction is critical to understanding the molecule's mechanism of action and advancing its development as a potential anti-infective agent.
Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular environment.[2][3][4] The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[5][6] When a small molecule binds to its protein target, it can increase the protein's resistance to heat-induced unfolding and aggregation.
The "Why" Behind CETSA
Choosing CETSA as a primary validation method is predicated on its ability to provide evidence of target engagement within the complex milieu of a living cell. This is a significant advantage over in vitro methods that utilize purified proteins, as it accounts for factors such as cell permeability, intracellular concentration, and potential metabolism of the compound. For N-hydroxyfuran-2-carboxamide, a positive CETSA result would strongly indicate that the molecule can access and bind to LasR in its native environment.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a typical CETSA experiment to validate the interaction between N-hydroxyfuran-2-carboxamide and LasR.
dot
Caption: SPR experimental workflow for kinetic analysis.
Detailed Protocol:
-
Protein Immobilization:
-
Activate a suitable sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified, recombinant LasR protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of N-hydroxyfuran-2-carboxamide in a suitable running buffer.
-
Inject the compound solutions over the LasR-immobilized surface, followed by a dissociation phase where only running buffer is flowed.
-
Include a reference flow cell (without immobilized LasR) to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The instrument software will generate a sensorgram, which plots the response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Comparison of SPR with other Biophysical Techniques
| Technique | Principle | Throughput | Information Gained |
| SPR | Change in refractive index upon binding | Medium to High | Kinetics (ka, kd), Affinity (KD) |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Low | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry |
| Bio-Layer Interferometry (BLI) | Change in optical thickness upon binding | High | Kinetics (ka, kd), Affinity (KD) |
Photoaffinity Labeling: Identifying the Direct Binding Site
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to covalently link a small molecule to its protein target upon photoactivation. T[7][8]his method can provide definitive evidence of a direct interaction and can be used to identify the specific binding site.
The "Why" Behind Photoaffinity Labeling
While CETSA and SPR provide strong evidence for target engagement, they do not definitively prove a direct interaction or pinpoint the binding location. Photoaffinity labeling, by creating a covalent bond between N-hydroxyfuran-2-carboxamide and LasR, offers an unparalleled level of certainty. Identifying the binding site can also provide crucial insights for rational drug design and understanding the mechanism of action.
Experimental Workflow: A Step-by-Step Protocol
The successful application of PAL requires the synthesis of a photo-reactive probe derivative of N-hydroxyfuran-2-carboxamide.
dot
Caption: Photoaffinity labeling workflow for target identification.
Detailed Protocol:
-
Probe Synthesis:
-
Synthesize a derivative of N-hydroxyfuran-2-carboxamide that incorporates a photoreactive moiety (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a clickable alkyne or a biotin). The position of these modifications should be carefully chosen to minimize disruption of the binding to LasR.
-
-
Labeling:
-
Incubate P. aeruginosa cells or cell lysates with the photoaffinity probe.
-
Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group, leading to the formation of a covalent bond with interacting proteins.
-
-
Enrichment and Detection:
-
If a reporter tag is included, perform a click reaction with a fluorescent dye or affinity resin (e.g., azide-biotin followed by streptavidin pull-down) to visualize or enrich the labeled proteins.
-
Separate the proteins by SDS-PAGE.
-
-
Identification of Labeled Protein and Binding Site:
-
Excise the band corresponding to the molecular weight of LasR (if known) or any specifically labeled bands.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry to identify the protein and pinpoint the amino acid residue(s) that are covalently modified by the probe.
-
Comparison of Photoaffinity Labeling with other Target ID Methods
| Technique | Principle | Throughput | Information Gained |
| Photoaffinity Labeling | Covalent cross-linking upon photoactivation | Low | Direct binding, binding site identification |
| Affinity Chromatography | Non-covalent capture on a solid support | Low | Potential binding partners (direct and indirect) |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand-induced protection from proteolysis | Medium | Potential binding partners |
Conclusion: An Integrated Approach to Target Engagement Validation
The validation of target engagement is a multi-faceted process that benefits from the application of orthogonal techniques. For N-hydroxyfuran-2-carboxamide and its putative target LasR, a comprehensive validation strategy would involve:
-
Initial confirmation of intracellular binding using CETSA. This provides the crucial first piece of evidence that the compound reaches its target in a cellular context.
-
Quantitative characterization of the binding interaction with SPR. This delivers the detailed kinetic and affinity data required for medicinal chemistry efforts.
-
Definitive identification of a direct interaction and the binding site via photoaffinity labeling. This provides the highest level of certainty and invaluable structural information.
By employing this integrated approach, researchers can build a robust and compelling case for the on-target activity of N-hydroxyfuran-2-carboxamide, thereby de-risking its progression through the drug discovery pipeline and paving the way for the development of a novel therapeutic agent.
References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. [Link]
-
N-hydroxy-N-methylfuran-2-carboxamide. PubChem. [Link]
-
Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. Chemical Research in Toxicology. [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments. [Link]
-
Development of a Cannabinoid-Based Photoaffinity Probe to Determine the Δ8/9-Tetrahydrocannabinol Protein Interaction Landscape in Neuroblastoma Cells. Bioconjugate Chemistry. [Link]
-
Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Nicoya. [Link]
-
Publications - CETSA. Pelago Bioscience. [Link]
-
Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Silpakorn University Science and Technology Journal. [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
Functional and cellular consequences of covalent target protein modification by furan in rat liver. Archives of Toxicology. [Link]
-
Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
-
Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. [Link]
-
5-Hydroxy-2(5H)-furanone. Wikipedia. [Link]
-
Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Methods. [Link]
-
Flavonoids: structure–function and mechanisms of action and opportunities for drug development. Journal of Biomedical Science. [Link]
Sources
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Cannabinoid-Based Photoaffinity Probe to Determine the Δ8/9-Tetrahydrocannabinol Protein Interaction Landscape in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-hydroxyfuran-2-carboxamide
Executive Hazard Analysis
N-hydroxyfuran-2-carboxamide (Synonyms: 2-Furohydroxamic acid) presents a dual-hazard profile often underestimated in standard Safety Data Sheets (SDS).[1] While commonly classified as an irritant (Skin/Eye/Respiratory), its structural classification as a hydroxamic acid necessitates a higher biosafety containment level due to potential genotoxicity and mutagenicity.[2]
-
Latent Hazard: Suspected Mutagenicity (Hydroxamic acid moiety is a structural alert for Ames positivity via Lossen rearrangement to isocyanates).
-
Critical Risk Vector: Dermal absorption facilitated by carrier solvents (e.g., DMSO).[2]
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic recommendations, focusing on breakthrough dynamics specific to the solvent systems typically used with this compound.
| Protective Layer | Material Specification | Technical Rationale |
| Hand Protection (Dry Solid) | Nitrile (4-5 mil) | Standard protection against solid particulates.[1] Change immediately if punctured. |
| Hand Protection (Solution) | Laminate (Silver Shield) or Double Nitrile | CRITICAL: If dissolved in DMSO, standard nitrile degrades in <8 mins.[1][2] DMSO acts as a transdermal carrier, transporting the hydroxamic acid into the bloodstream. |
| Respiratory | N95 / P100 (or Fume Hood) | The micronized solid is easily aerosolized. Inhalation allows direct access to the systemic circulation, bypassing first-pass metabolism.[1] |
| Ocular | Chemical Goggles | Safety glasses are insufficient for powders. Goggles seal against airborne dust entry. |
| Body | Tyvek Lab Coat | Preferred over cotton to prevent dust entrapment in fibers, which leads to secondary exposure outside the lab. |
Operational Protocols
A. Weighing & Transfer (Solid State)
-
Static Control: Furan derivatives are often static-prone.[1] Use an anti-static gun or polonium strip inside the balance chamber to prevent "flying powder."
-
Containment: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Hood . Never weigh on an open bench.
B. Solubilization (The High-Risk Step)
Most applications require dissolving the compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .[1]
-
The Danger: DMSO alters the permeability of the stratum corneum (skin barrier).[2] A spill of N-hydroxyfuran-2-carboxamide in DMSO is significantly more toxic than the solid alone.[1]
-
Protocol:
-
Place the vial in a secondary container (beaker) before adding solvent.
-
Add solvent slowly down the side of the vial to minimize aerosol displacement.
-
Cap immediately. Do not vortex open containers.
-
C. Deactivation & Disposal
Hydroxamic acids are metal chelators.
-
Segregation: Do NOT mix with heavy metal waste streams (unless part of the experiment) as this may form stable, unknown metal-organic complexes with altered toxicity profiles.[1]
-
Incompatibility: Keep away from strong oxidizers (e.g., nitric acid, peroxides).[2] Hydroxamic acids are reducing agents; reaction with oxidizers can be exothermic and generate gas.
Decision Pathways & Workflows
Figure 1: Risk Assessment & PPE Selection
This logic flow ensures you select the correct protection based on the physical state of the chemical.
Caption: Decision tree for PPE selection based on physical state. Note the escalation to high-performance gloves when solvents are introduced.[1]
Figure 2: Emergency Spill Response
A self-validating workflow for managing accidental release.
Caption: Operational workflow for spill containment. Priority is preventing aerosolization of solids and containment of liquids.[2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75598885, N-hydroxyfuran-2-carboximidamide hydrochloride (Analogous Structure).[1] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: Hydroxamic Acids (General Hazard Classification). Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
